Kanamycin D
Description
Historical Trajectory of Aminoglycoside Research and Kanamycin (B1662678) D's Place
The era of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) in 1944, a landmark event that provided a powerful new weapon against bacterial infections. nih.gov This discovery spurred a wave of research into actinomycetes, leading to the isolation of other significant aminoglycosides. In 1957, a team led by Hamao Umezawa in Japan isolated the kanamycin complex from the culture filtrates of S. kanamyceticus. neliti.comwikipedia.orgcreative-diagnostics.com This complex was found to be a mixture of several compounds, primarily Kanamycin A, along with minor amounts of Kanamycin B, Kanamycin C, and Kanamycin D. wikipedia.orgmdpi.comnih.gov
Early research predominantly focused on Kanamycin A due to its abundance and potent antibacterial activity. creative-diagnostics.com However, the existence of natural analogues like this compound was of immediate academic interest. These minor components provided a natural library of structurally related molecules, offering early clues into the structure-activity relationships (SAR) that govern the efficacy of these antibiotics. The structural difference at the 3''-position between Kanamycin A (an amino group) and this compound (a hydroxyl group) was particularly significant. nih.govnih.gov This variation became a focal point for later research into enzymatic resistance, as the 3'-hydroxyl group is a key target for modification by bacterial phosphotransferase enzymes, a major mechanism of resistance. asm.org
In the 1970s, as resistance to early aminoglycosides grew, the focus of research shifted towards creating semisynthetic derivatives that could evade bacterial resistance mechanisms. This led to the development of clinically vital drugs like amikacin (B45834), derived from Kanamycin A, and dibekacin, derived from Kanamycin B. mdpi.com While this compound itself was not developed into a clinical drug, its structure informed the understanding necessary for these synthetic efforts, highlighting how modifications at specific positions could impact both antibacterial activity and susceptibility to inactivating enzymes.
Foundational Research Significance of this compound as a Model Compound
This compound has served as a critical model compound, particularly in the elucidation of the complex biosynthetic pathways of aminoglycosides. The production of a "complex" of related molecules by S. kanamyceticus rather than a single compound suggested a branched or flexible biosynthetic assembly line. Understanding how minor components like this compound are formed was essential to mapping this entire process. researchgate.netresearchgate.net
Research into the kanamycin gene cluster and its constituent enzymes has used various kanamycin analogues as substrates to probe enzymatic function. For instance, studies on the enzyme KanQ, a dehydrogenase, and KanJ, an oxygenase, which are involved in modifying the sugar moieties of the kanamycin scaffold, have utilized different kanamycin precursors to establish their substrate specificity. nih.gov A study on KanQ found that it oxidized Kanamycin C more efficiently than its 3''-deamino derivative (structurally analogous to this compound), providing insight into the sequential steps of the biosynthetic pathway. nih.gov These findings demonstrated that modifications to the sugar rings often occur after the basic pseudo-trisaccharide structure is already assembled. nih.gov The availability of natural analogues like this compound was thus fundamental to piecing together the puzzle of kanamycin biosynthesis.
Furthermore, this compound's structure is valuable in structure-activity relationship (SAR) studies. By comparing the activity of this compound with Kanamycin A and B, researchers can directly assess the importance of the amino group at the 3''-position for ribosomal binding and antibacterial action. nih.govasm.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H35N3O12 | nih.gov |
| Molecular Weight | 485.5 g/mol | nih.gov |
| Exact Mass | 485.22207356 Da | nih.gov |
| Topological Polar Surface Area | 277 Ų | nih.gov |
| Heavy Atom Count | 33 | nih.gov |
| Complexity | 636 | nih.gov |
Evolving Paradigms in this compound-Related Scholarly Inquiry
The focus of aminoglycoside research has continually evolved, shifting from discovery to understanding resistance, and now to biosynthetic engineering. In each phase, this compound and its related structures have remained relevant.
The most significant challenge to the utility of aminoglycosides is the development of bacterial resistance. A primary mechanism is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes are broadly classified as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). asm.org this compound, possessing a 3''-hydroxyl group, is a substrate for APH(3') enzymes, which inactivate the drug by adding a phosphate (B84403) group. asm.org This makes it a useful reference compound in studies aimed at characterizing the substrate profiles of newly discovered AMEs or in the design of AME inhibitors. Comparing the enzymatic modification of Kanamycin A, B, C, and D allows for a detailed mapping of enzyme specificity.
More recently, scholarly inquiry has moved towards the complete elucidation and subsequent manipulation of biosynthetic pathways. The discovery that the kanamycin complex is synthesized via two parallel pathways was a major breakthrough. nih.govresearchgate.net This model explains the natural production of the various kanamycin congeners, including Kanamycin C and its derivatives. This detailed understanding allows for pathway engineering, where genes in the producing organism are manipulated to create novel aminoglycosides. By understanding the roles and substrate flexibilities of enzymes like glycosyltransferases (e.g., KanM2) and tailoring enzymes (e.g., KanJ, KanQ), researchers can potentially direct the biosynthesis towards the production of new analogues with improved properties, such as activity against resistant bacteria. nih.govresearchgate.net The study of how minor, naturally produced components like this compound arise is central to these advanced bioengineering strategies.
Table 2: Key Enzymes in Kanamycin Biosynthesis
| Enzyme | Function | Relevance to Kanamycin Analogues |
|---|---|---|
| KanA | 2-deoxy-scyllo-inosose (B3429959) synthase | Catalyzes a key early step in the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring. researchgate.net |
| KanM2 (KanE) | Glycosyltransferase | Attaches the third sugar ring to the pseudodisaccharide core; flexible substrate acceptance allows for the formation of different kanamycin analogues. researchgate.net |
| KanQ | Dehydrogenase | Part of the two-enzyme system (with KanB) that introduces the C-6' amino group. It oxidizes Kanamycin C, a precursor step in the pathway leading to Kanamycin A. nih.gov |
| KanB | Aminotransferase | Works with KanQ to introduce the C-6' amino group. nih.gov |
| KanJ | Oxygenase | Catalyzes an oxidative deamination at the C-2' position, converting Kanamycin B to Kanamycin A. Its substrate specificity is crucial for the final steps of biosynthesis. nih.govnih.gov |
Table 3: Major Classes of Aminoglycoside-Modifying Enzymes (AMEs)
| Enzyme Class | Abbreviation | Type of Modification | Target Functional Group | Relevance to this compound |
|---|---|---|---|---|
| Aminoglycoside N-acetyltransferases | AAC | Acetylation | Amino (-NH2) groups | This compound is susceptible to acetylation at its 6'- and 3-amino groups. asm.org |
| Aminoglycoside O-phosphotransferases | APH | Phosphorylation | Hydroxyl (-OH) groups | The 3''-hydroxyl group of this compound is a target for APH(3') enzymes, a common resistance mechanism. asm.org |
| Aminoglycoside O-nucleotidyltransferases | ANT | Adenylylation | Hydroxyl (-OH) groups | This compound is susceptible to adenylylation at other hydroxyl positions, such as 4' and 2''. asm.orgmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H35N3O12 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
NZCOZAMBHLSNDW-HNDNCJINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Origin of Product |
United States |
Kanamycin D Biosynthesis and Bioproduction Engineering
Elucidation of Kanamycin (B1662678) D Biosynthetic Pathways
Research into kanamycin biosynthesis has revealed a sophisticated network of parallel pathways rather than a simple linear progression. researchgate.netf1000research.comresearchgate.net This network originates from a common set of precursor molecules and diverges based on the substrate flexibility of key enzymes, leading to the independent formation of different kanamycin analogues, including Kanamycin D. wikipedia.orgf1000research.com One major branch of this pathway leads to the synthesis of Kanamycin B and C, while a distinct parallel branch is responsible for producing this compound and Kanamycin X. wikipedia.org
The biogenesis of all kanamycins begins with the formation of the central aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS), which is synthesized from the primary metabolite D-glucopyranose 6-phosphate in a series of enzymatic steps. wikipedia.orgresearchgate.net The divergence of the biosynthetic pathway occurs immediately after the formation of 2-DOS. wikipedia.org The specific branch leading to this compound is initiated by the glycosylation of 2-DOS using the sugar donor UDP-α-D-glucose. wikipedia.orgresearchgate.net This reaction yields the pseudodisaccharide 2'-deamino-2'-hydroxyparomamine, a key intermediate unique to the this compound synthetic route. researchgate.netbiorxiv.org This intermediate is further modified to produce other precursors in the cascade. researchgate.netbiorxiv.org
Table 1: Key Precursor Molecules in the this compound Biosynthetic Branch
| Precursor Molecule | Role in Pathway |
| D-glucopyranose 6-phosphate | Initial substrate for the entire kanamycin pathway. wikipedia.orgresearchgate.net |
| 2-deoxystreptamine (2-DOS) | Central aminocyclitol core, common to all kanamycins. wikipedia.orggoogle.com |
| UDP-α-D-glucose (UDP-Glc) | Sugar donor for the first glycosylation step in the this compound branch. wikipedia.orgresearchgate.net |
| 2'-deamino-2'-hydroxyparomamine | First pseudodisaccharide intermediate specific to the this compound pathway. researchgate.netbiorxiv.org |
| 2'-deamino-2'-hydroxyneamine | A subsequent pseudodisaccharide formed via amination. researchgate.netbiorxiv.org |
The construction of the this compound molecule from its precursors is orchestrated by a series of specialized enzymes encoded within the kanamycin biosynthetic gene cluster. These enzymes include glycosyltransferases that assemble the sugar moieties and other modifying enzymes that tailor the structure.
The existence of parallel pathways in kanamycin biosynthesis is primarily due to the remarkable substrate promiscuity of its glycosyltransferases (GTs). researchgate.netf1000research.com
KanF (KanM1): This is the first glycosyltransferase in the pathway and acts at the crucial branch point. f1000research.comf1000research.com KanF can utilize two different sugar donors: UDP-N-acetylglucosamine (leading to the Kanamycin B/C branch) or UDP-glucose (leading to the this compound/X branch). researchgate.netbiorxiv.org In the biosynthesis of this compound, KanF specifically catalyzes the transfer of a glucose moiety from UDP-Glc to the 2-DOS core, forming 2'-deamino-2'-hydroxyparomamine. researchgate.netbiorxiv.org
KanE (KanM2): This second glycosyltransferase exhibits even more relaxed substrate specificity. f1000research.comf1000research.com It is responsible for attaching the third sugar unit, kanosamine, to the pseudodisaccharide intermediate. researchgate.netgoogle.com KanE can accept at least four different pseudodisaccharides as its substrate, including the this compound precursors 2'-hydroxyparomamine and 2'-hydroxyneamine, thereby completing the pseudotrisaccharide scaffold of this compound. f1000research.combiorxiv.orgf1000research.com
KanJ: This enzyme is an α-ketoglutarate-dependent non-heme iron dioxygenase. nih.govkegg.jp It performs an oxidative deamination, converting the 2'-amino group of Kanamycin B into a keto group, yielding an intermediate called 2'-oxo-kanamycin. researchgate.netnih.gov
KanK: This is an NADPH-dependent reductase that subsequently reduces the 2'-keto group of the intermediate generated by KanJ to a hydroxyl group. researchgate.netnih.gov This two-step reaction, catalyzed by KanJ and KanK together, effectively transforms Kanamycin B into Kanamycin A. researchgate.netkegg.jp
Since this compound is synthesized via its own parallel pathway and already possesses a hydroxyl group at the 2' position, it does not serve as a substrate for the KanJ/KanK enzymatic system in the same manner as Kanamycin B. wikipedia.orgresearchgate.netf1000research.com
Enzymatic Catalysis and Mechanisms within the this compound Biosynthetic Cascade
Genetic Architecture of this compound Production
The enzymatic machinery required for this compound production is encoded by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC). The characterization of this cluster in S. kanamyceticus has provided a genetic blueprint for the synthesis of the entire kanamycin complex.
The kanamycin (kan) biosynthetic gene cluster from S. kanamyceticus has been successfully isolated and sequenced. semanticscholar.orgpnas.org It is a large genetic locus, with reports describing a cluster of 40 open reading frames (ORFs) spanning approximately 47 kilobases (kb). researchgate.net In industrially improved strains, this entire gene cluster has been found within an unusually large amplified DNA segment of nearly 145 kb, linking gene dosage to overproduction. pnas.org
The cluster contains all the genes necessary for producing the kanamycin complex, including this compound. These can be categorized by function:
Precursor Biosynthesis: Genes responsible for the synthesis of the 2-DOS core (e.g., kanA, kanB, kanC, kanD). koreascience.krdevibasnet.com
Modification and Assembly: Genes encoding tailoring enzymes such as glycosyltransferases (kanE, kanF), aminotransferases, dehydrogenases, the dioxygenase (kanJ), and the reductase (kanK). biorxiv.orgkoreascience.krdevibasnet.com
Self-Resistance: Genes that protect the producing organism from its own antibiotic, such as an acetyltransferase (kac) and a 16S rRNA methyltransferase (kmr). pnas.orgresearchgate.net
Regulation and Transport: Genes presumed to be involved in regulating the expression of the cluster and exporting the final antibiotic products. researchgate.netkoreascience.kr
Table 2: Selected Genes in the S. kanamyceticus Cluster Involved in this compound Biosynthesis
| Gene | Encoded Enzyme/Protein | Putative Function in this compound Pathway | Reference(s) |
| kanA | 2-deoxy-scyllo-inosose (B3429959) synthase | Catalyzes a key step in the formation of the 2-DOS precursor from glucose-6-phosphate. | researchgate.netdevibasnet.com |
| kanF (kanM1) | Glycosyltransferase | Initiates the this compound branch by glycosylating 2-DOS with UDP-glucose. | researchgate.netf1000research.combiorxiv.org |
| kanE (kanM2) | Glycosyltransferase | Attaches the final kanosamine sugar to the pseudodisaccharide intermediate. | f1000research.combiorxiv.orgf1000research.com |
| kanI (kanQ) | Dehydrogenase | Part of the two-enzyme system that aminates the pseudodisaccharide core. | f1000research.comf1000research.com |
| kacL (kanB) | Aminotransferase | Works with KanI to aminate the pseudodisaccharide core. | f1000research.comf1000research.com |
| kanC/kanD | UDP-kanosamine biosynthesis enzymes | Involved in synthesizing the UDP-kanosamine sugar donor used by KanE. | biorxiv.org |
Regulatory Mechanisms Governing this compound Bioproduction (e.g., Gene Amplification)
The production of kanamycin is subject to complex regulatory mechanisms within the producing organism, Streptomyces kanamyceticus. A key factor influencing the yield of kanamycin is the amplification of the kanamycin biosynthetic gene cluster. Research has shown a direct correlation between the copy number of this gene cluster and the level of kanamycin production. nih.govscite.ai
In industrial high-yielding strains of S. kanamyceticus, a large genomic segment of approximately 145 kilobases, known as an amplifiable unit of DNA (AUD), contains the entire kanamycin biosynthetic gene cluster. nih.govnih.gov This AUD can be present in multiple copies, sometimes exceeding 36 copies per chromosome, leading to a significantly amplified region of over 5.7 megabases. nih.govscite.ai This gene amplification is believed to be a consequence of the selection process for increased kanamycin resistance during strain improvement, as higher antibiotic production necessitates a higher level of self-resistance. nih.govpnas.org
The amplification of the kanamycin biosynthetic gene cluster is a powerful, naturally occurring mechanism for enhancing antibiotic production. nih.gov Additionally, the expression of resistance genes, such as the kanamycin resistance gene (kmr), appears to be regulated in coordination with kanamycin biosynthesis. The kmr gene, which encodes a 16S rRNA methyltransferase, is induced under conditions that activate kanamycin production, suggesting a transcriptional level of regulation. pnas.orgjst.go.jp Another resistance mechanism involves the acetylation of kanamycin, although the enzyme responsible for this is not coordinately regulated with biosynthesis. jst.go.jp
Metabolic Engineering and Strain Improvement for this compound Bioprocesses
Metabolic engineering and strain improvement are crucial for optimizing kanamycin production for industrial applications. creative-diagnostics.comslideshare.net These strategies aim to enhance the metabolic capabilities of the producing organism to increase yield and productivity. creative-diagnostics.comslideshare.netplos.org
Strategies for Enhanced this compound Yield (e.g., Gene Overexpression)
One successful approach involves the overexpression of the kanJ and kanK genes. plos.org These genes are responsible for the conversion of kanamycin B to kanamycin A. In a study, a strain with three copies of both kanJ and kanK showed a 54% decrease in the byproduct kanamycin B, thereby improving the purity and yield of kanamycin A. plos.org This demonstrates that targeted gene overexpression can effectively enhance the biotransformation process and improve the selective production of the desired kanamycin component. plos.org
Another strategy involves the amplification of antibiotic resistance genes. Introducing a 6'-N-acetyltransferase gene from S. kanamyceticus on a high-copy plasmid into both S. kanamyceticus and S. fradiae (a neomycin producer) resulted in increased resistance to aminoglycosides and a substantial increase in both kanamycin and neomycin production. jst.go.jp This suggests that enhancing the cell's ability to tolerate the antibiotic it produces can lead to higher yields. pnas.orgjst.go.jp
Optimization of fermentation conditions is also critical. This includes maintaining optimal temperature (28-30°C), pH, aeration, and nutrient supply. creative-diagnostics.comthaiscience.info Fed-batch fermentation, where nutrients are added incrementally, can prevent nutrient limitation and sustain high productivity. creative-diagnostics.com
| Strategy | Gene(s) Involved | Effect on Production | Reference |
| Gene Overexpression | kanJ, kanK | Increased conversion of kanamycin B to kanamycin A, improving kanamycin A purity. | plos.org |
| Gene Amplification | 6'-N-acetyltransferase | Increased resistance and production of kanamycin and neomycin. | jst.go.jp |
Heterologous Expression Systems for this compound Pathway Reconstruction
The reconstruction of the kanamycin biosynthetic pathway in a heterologous host offers a powerful tool for studying the pathway and for producing novel antibiotic derivatives. researchgate.netnih.gov Streptomyces venezuelae, a non-aminoglycoside producer, has been successfully used as a heterologous host for this purpose. researchgate.netnih.gov
By expressing various combinations of putative biosynthetic genes from S. kanamyceticus in S. venezuelae, researchers have been able to elucidate the complete biosynthetic pathway of kanamycin. researchgate.netnih.govresearchgate.net This approach led to the unexpected discovery of two parallel pathways in kanamycin biosynthesis, governed by the substrate promiscuity of a glycosyltransferase. researchgate.netnih.gov This understanding allows for the manipulation of the pathway to favor the production of specific kanamycin analogs. researchgate.netnih.gov
For instance, the entire kanamycin biosynthetic gene cluster, contained within a 32 kb cosmid (pSKC2) with 28 open-reading frames, was successfully expressed in S. venezuelae YJ003. nih.gov This resulted in the production of kanamycin A, confirming that the cloned cluster contains all the necessary genes for biosynthesis. nih.gov Heterologous expression has also been used to produce intermediates of the pathway, such as paromamine (B1213074) and 2-deoxystreptamine (DOS), which are crucial for understanding the individual biosynthetic steps. plos.orgjmb.or.kr
The ability to reconstruct the pathway in a heterologous host opens up possibilities for combinatorial biosynthesis, where genes from different antibiotic pathways can be combined to create novel and potentially more potent antibiotics. researchgate.netgoogle.com For example, new kanamycin analogs have been produced by introducing additional biosynthetic enzymes into the heterologous system. researchgate.netgoogle.com
| Heterologous Host | Expressed Genes/Cluster | Outcome | Reference |
| Streptomyces venezuelae | Combinations of putative biosynthetic genes from S. kanamyceticus | Elucidation of parallel biosynthetic pathways; production of kanamycin A and B. | plos.orgresearchgate.netnih.gov |
| Streptomyces venezuelae YJ003 | pSKC2 cosmid (entire kanamycin gene cluster) | Production of kanamycin A. | nih.gov |
| Streptomyces lividans | kanN, kanS1, kanE, kanM1 | Confirmation of their involvement in paromamine biosynthesis. | plos.org |
| Streptomyces venezuelae YJ003 | neo7, neo6, neo5 (from neomycin cluster) | Heterologous production of 2-deoxystreptamine (DOS). | jmb.or.kr |
Total Synthesis and Semisynthesis Methodologies of Kanamycin D
Synthetic Approaches to Kanamycin (B1662678) D Scaffolds
The construction of the Kanamycin D scaffold, which is shared across the kanamycin family, hinges on the successful and stereocontrolled assembly of its constituent parts: a central 2-deoxystreptamine (B1221613) (2-DOS) ring glycosylated at the C4 and C6 positions. The primary hurdles include the regioselective differentiation of the hydroxyl groups on the 2-DOS core and the stereoselective formation of the two 1,2-cis α-glycosidic bonds. researcher.lifenih.gov
A retrosynthetic analysis of this compound reveals three primary building blocks: the central aminocyclitol, 2-deoxystreptamine (2-DOS), and two distinct amino sugar moieties. The key disconnections are the two glycosidic bonds linking the sugar units to the 4- and 6-hydroxyl groups of the 2-DOS core. This approach breaks the complex trisaccharide into more manageable monosaccharide and aminocyclitol precursors.
The synthesis must therefore address two major challenges:
The synthesis of the appropriately protected sugar and 2-DOS building blocks.
The sequential, regio- and stereoselective formation of the two α-glycosidic linkages.
A significant challenge in the synthesis of kanamycins is the controlled positioning of the two glycoside units on the symmetrical structure of the 2-DOS acceptor. researcher.lifenih.gov
The stereoselective synthesis of 1,2-cis glycosides is one of the most significant challenges in carbohydrate chemistry, as it cannot rely on the dependable neighboring group participation that facilitates 1,2-trans glycosylation. researchgate.netnih.govresearchgate.netnih.gov The synthesis of this compound requires the formation of two such linkages, demanding robust and highly selective methodologies.
Achieving the 1,2-cis-α-glycosidic linkage characteristic of kanamycins has been a central focus of synthetic efforts. researcher.lifenih.gov The anomeric effect generally favors the formation of the α-product, but achieving high selectivity often requires carefully optimized reaction conditions and specific glycosyl donors. nih.gov
Strategies often employ glycosyl donors that lack a participating group at the C2 position. Common donors used in the synthesis of related aminoglycosides include:
Trichloroacetimidate donors: These are highly reactive glycosyl donors that can be activated under mild conditions to form glycosidic bonds. They have been successfully used to synthesize the α(1,4)-linked glycoside portion of the kanamycin structure. nih.gov
1,2-Anhydro donors (Glycals): These donors, often derived from glycals, are activated to form an electrophilic species at the anomeric center. Their reaction with an acceptor alcohol leads to the formation of the glycosidic bond. This approach has been instrumental in forming the α(1,6)-linked glycoside in recent total syntheses of kanamycins A and B. researcher.lifenih.gov
The table below summarizes key glycosylation reactions relevant to the kanamycin scaffold.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Linkage Formed | Reference |
| 1,2-Anhydro donor | 2-Deoxy-myo-inositol 1,3,5-orthoformate | Boronic acid catalyst | α(1,6)-glycoside | researcher.life, nih.gov |
| Trichloroacetimidate donor | Protected 2-deoxystreptamine derivative | Lewis Acid (e.g., TMSOTf) | α(1,4)-glycoside | nih.gov |
| Ethyl 1-thioglycoside | Protected 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine | NIS/TMSOTf | α-glycoside | researchgate.net, nih.gov |
A particularly elegant and powerful strategy for ensuring both regioselectivity and 1,2-cis stereoselectivity is Boron-Mediated Aglycon Delivery (BMAD). nih.govresearchgate.net This method utilizes organoboron reagents to form a temporary covalent tether between the glycosyl donor and the glycosyl acceptor. The boron acts as a template, pre-organizing the reactants and delivering the acceptor to the correct face of the anomeric center, ensuring the desired stereochemical outcome. nih.gov
In the context of kanamycin synthesis, a desymmetric boron-mediated aglycon delivery was a key step. researcher.lifenih.gov This approach successfully utilized a 1,2-anhydro donor and a symmetrical 2-deoxy-myo-inositol orthoformate acceptor. The boronic acid catalyst selectively activated one of the symmetrical hydroxyl groups on the acceptor, leading to a highly regio- and stereoselective formation of the α(1,6)-glycosidic linkage. researcher.lifenih.govresearchgate.net This strategy represents a significant advance in solving the long-standing challenge of differentiating the symmetrical positions on the central aminocyclitol ring. researcher.lifenih.gov
The synthesis of a molecule as complex as this compound, with its multiple amino and hydroxyl groups of similar reactivity, is critically dependent on a sophisticated protecting group strategy. researchgate.net Protecting groups are essential to mask reactive sites, allowing for chemical transformations to be carried out selectively at other positions. The choice of protecting groups is crucial, as they must be stable to a variety of reaction conditions and be removable selectively without affecting other parts of the molecule. nih.gov
In the synthesis of kanamycins and their analogs, a variety of protecting groups are employed:
Amino-protecting groups: Carbamates like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are commonly used to protect the multiple amino functionalities. researchgate.netmdpi.com The selective deprotection of a specific Cbz group under mild basic conditions has been explored as a strategy for the regioselective modification of kanamycin. researchgate.netuniv-perp.fr
Hydroxyl-protecting groups: Benzyl (Bn) ethers are widely used for their stability under a broad range of conditions and their convenient removal by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBS), provide tunable stability and are often used for the temporary protection of hydroxyl groups. researchgate.net Acetyl (Ac) esters are also employed, though their lability to basic conditions requires careful planning. researchgate.net
The table below details common protecting groups used in the synthesis of kanamycin scaffolds.
| Protecting Group | Abbreviation | Functional Group Protected | Key Features | Reference |
| Benzyloxycarbonyl | Cbz | Amine | Stable; removed by hydrogenolysis. Selective deprotection possible. | researchgate.net, researchgate.net |
| tert-Butyloxycarbonyl | Boc | Amine | Removed under acidic conditions (e.g., TFA). | mdpi.com |
| Benzyl | Bn | Hydroxyl | Stable to many conditions; removed by hydrogenolysis. | researchgate.net |
| Acetyl | Ac | Hydroxyl | Removed by basic hydrolysis (e.g., NaOMe). | researchgate.net |
| 2,4,6-Triisopropylbenzenesulfonyl | TIBS | Hydroxyl | Used for selective activation of primary hydroxyls for substitution. | mdpi.com |
Stereoselective Glycosylation Strategies in this compound Synthesis
Chemoenzymatic Synthesis of this compound and Intermediates
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the practicality of traditional organic chemistry. Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions, often eliminating the need for complex protecting group manipulations.
While chemoenzymatic methods are powerful tools in synthetic chemistry, their application to the total synthesis of this compound is not yet extensively documented in the literature. Many studies that mention both "chemoenzymatic synthesis" and "kanamycin" utilize kanamycin as a selection agent for antibiotic resistance in the microorganisms (like E. coli) that are engineered to produce the desired enzymes for synthesizing other unrelated target molecules. mdpi.commdpi.comnih.gov For example, enzymes have been expressed in kanamycin-resistant bacterial strains to produce various indole (B1671886) or carbazole (B46965) derivatives. mdpi.commdpi.com
However, the principles of chemoenzymatic synthesis hold promise for future routes to this compound. Potential applications could include:
Enzymatic synthesis of glycosyl donors: Enzymes could be used to create activated sugar nucleotides, such as UDP-sugars, which are nature's glycosyl donors. nih.gov
Glycosyltransferase-mediated bond formation: Glycosyltransferase enzymes could potentially be used to form the specific α-glycosidic linkages of this compound with perfect fidelity, bypassing the challenges of stereocontrol in chemical glycosylation.
At present, the total synthesis of this compound and its close analogs relies predominantly on sophisticated chemical methodologies developed over decades of research in carbohydrate chemistry.
Semisynthetic Modifications of this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research detailing the semisynthetic modification of this compound (also known as 3''-deamino-3''-hydroxykanamycin A).
This compound is recognized primarily as a biosynthetic product of Streptomyces kanamyceticus and is often mentioned in the context of the biosynthesis of the more abundant Kanamycin A. wikipedia.org While extensive research has been conducted on the semisynthetic modifications of other kanamycin variants, such as Kanamycin A and Kanamycin B, to generate novel derivatives with improved efficacy or to overcome bacterial resistance, this compound itself does not appear to be a common starting scaffold for such chemical alterations. tandfonline.comnih.govacs.orgnih.gov
Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the lack of available source material on the semisynthetic modification of this compound.
Molecular Mechanisms of Kanamycin D Action
Kanamycin (B1662678) D Interaction with Bacterial Ribosomes
The bactericidal effects of Kanamycin D are initiated by its high-affinity binding to the bacterial ribosome, specifically targeting the small 30S ribosomal subunit. This interaction is the cornerstone of its antibiotic activity, leading to a cascade of events that ultimately inhibit protein synthesis and lead to cell death.
This compound, like other aminoglycosides, binds irreversibly to the 30S ribosomal subunit. The binding site is located within the decoding A site on the 16S ribosomal RNA (rRNA). This region is critical for ensuring the fidelity of translation by selecting the correct aminoacyl-tRNA (transfer RNA) that matches the messenger RNA (mRNA) codon. By occupying this site, this compound directly interferes with the decoding process. The interaction is mediated through a combination of hydrogen bonds and electrostatic interactions between the functional groups on the this compound molecule and the nucleotides of the 16S rRNA.
Detailed structural studies of the Kanamycin family's interaction with the ribosome have elucidated key points of contact. The binding pocket is composed exclusively of nucleotides within helix 44 (h44) of the 16S rRNA. nih.gov Two universally conserved adenine (B156593) residues, A1492 and A1493, are displaced from the helix upon binding, which mimics a conformational state that normally signals correct codon-anticodon pairing.
Crucial interactions for stable binding involve specific nucleotides:
A1408: The N1 and N6 positions of this adenine nucleotide form direct hydrogen bonds with Kanamycin's ring I. nih.gov This interaction is a key determinant of specificity for prokaryotic ribosomes.
G1491: A stacking interaction occurs between the purine (B94841) ring of G1491 and ring I of the kanamycin molecule, which properly positions the antibiotic within the binding pocket. nih.gov
| Kanamycin Component | Ribosomal Target | Interaction Type | Significance |
|---|---|---|---|
| Ring I (Neamine Core) | A1408 of 16S rRNA | Hydrogen Bonding | Critical for binding affinity and prokaryotic selectivity. |
| Ring I (Neamine Core) | G1491 of 16S rRNA | Stacking Interaction | Orients the drug correctly in the A site. |
| General Structure | Ribosomal Protein S12 | Amino Acid Contact | Stabilizes the drug-ribosome complex. |
| General Structure | C1409 and G1491 | Hydrogen Bonding | Contributes to the stability of the binding pocket. researchgate.net |
By binding to the ribosomal A site and inducing conformational changes, this compound disrupts the translation process at multiple stages. creative-diagnostics.com The primary consequences are the blockage of the initiation of protein synthesis and the promotion of errors in the genetic code reading, leading to the synthesis of nonfunctional or toxic proteins. drugbank.comcreative-diagnostics.com
This compound interferes with the formation of a stable translation initiation complex. drugbank.com This complex normally consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. The binding of this compound to the 30S subunit can destabilize this assembly, preventing the proper positioning of the initiator tRNA and mRNA. This blockage prevents the ribosome from starting the process of protein synthesis, effectively halting the production of essential proteins. drugbank.com Some studies suggest that the antibiotic can lead to the breakup of polysomes (multiple ribosomes translating a single mRNA) into nonfunctional monosomes. drugbank.com
Disruption of Bacterial Protein Synthesis
Premature Termination of Translation
There is no specific research available that details the role of this compound in causing the premature termination of translation. While the broader class of aminoglycosides is known to interfere with translational accuracy by binding to the bacterial ribosome, studies explicitly investigating this mechanism for the this compound variant could not be found. Research on how other kanamycins induce misreading of the mRNA template and premature termination has been conducted, but these findings cannot be directly attributed to this compound without specific experimental validation.
This compound Interactions with Bacterial Cell Components (Non-Ribosomal)
No research data was identified that specifically details the non-ribosomal interactions of this compound with bacterial cell components.
Scientific literature detailing the specific mechanisms by which this compound may cause bacterial membrane permeabilization is not available. Studies on other aminoglycosides, such as Kanamycin A, have explored interactions with the lipid bilayers of bacterial membranes, leading to disruption. However, dedicated research on the membrane interactions of this compound has not been published.
A thorough search of scientific databases yielded no studies concerning the modulation of ion transport across bacterial membranes by this compound. The effects of this specific compound on ion channels or the electrochemical gradient of bacterial cells remain uninvestigated in the available literature.
This compound Binding to Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes)
There is no available research or data on the binding interactions between this compound and non-canonical nucleic acid structures such as G-quadruplexes. While recent studies have begun to explore the interactions of Kanamycin A with these structures, suggesting a broader mechanism of action for aminoglycosides, these investigations have not been extended to include this compound. Therefore, its potential to act as a modulator of G-quadruplex activity is currently unknown.
Mechanisms of Kanamycin D Resistance
Enzymatic Inactivation of Kanamycin (B1662678) D
The most prevalent mechanism of resistance to aminoglycosides, including the kanamycin family, is the enzymatic inactivation of the drug. creative-diagnostics.commdpi.com Bacteria acquire genes, often located on mobile genetic elements like plasmids and transposons, that encode for aminoglycoside-modifying enzymes (AMEs). mdpi.comconicet.gov.ar These enzymes catalyze the covalent attachment of chemical groups, such as acetyl, phosphoryl, or adenylyl moieties, to specific hydroxyl or amino groups on the Kanamycin D molecule. mdpi.comconicet.gov.arfrontiersin.org This modification sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome's 30S subunit. creative-diagnostics.comwikipedia.org
There are three major families of AMEs that inactivate this compound:
Aminoglycoside N-acetyltransferases (AACs) are a widespread family of enzymes that confer resistance by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside. mdpi.comconicet.gov.arfrontiersin.org Several AACs can modify kanamycins.
AAC(6') : These enzymes are among the most clinically significant, acetylating the 6'-amino group of various aminoglycosides, including kanamycin. mdpi.comasm.org The addition of the acetyl group at this position prevents the antibiotic from effectively binding to the ribosomal A site. asm.org The bifunctional enzyme AAC(6')-Ie-APH(2")-Ia, found in Enterococcus faecalis, exhibits broad specificity and can inactivate kanamycin through both acetylation and phosphorylation. mdpi.com
AAC(3) : This group of enzymes acetylates the 3-amino group of the 2-deoxystreptamine (B1221613) ring. AAC(3) enzymes were among the first to be identified and are known to confer resistance to kanamycin. mdpi.com
AAC(2') : Found in Mycobacterium tuberculosis, AAC(2') enzymes modify the 2'-amino group. While some 2'-N-acetylated products can retain partial activity, this modification generally leads to reduced antibacterial efficacy. mdpi.commdpi.com
Table 1: Activity of Selected Aminoglycoside N-Acetyltransferases (AACs) on Kanamycin
| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |
|---|---|---|---|
| AAC(6')-I | Kanamycin, Amikacin (B45834), Tobramycin, etc. | Pseudomonas aeruginosa | asm.org |
| AAC(3) | Kanamycin, Gentamicin (B1671437), Tobramycin | Enterobacteriaceae | mdpi.com |
| AAC(6')-Ie-APH(2")-Ia | Kanamycin, Gentamicin, Tobramycin | Enterococcus faecalis | mdpi.com |
| AAC(3)-XI | Kanamycin B (but not Kanamycin A) | Corynebacterium striatum | nih.gov |
| AAC(6')-Va | Kanamycin, Ribostamycin, Tobramycin | Aeromonas hydrophila | frontiersin.org |
Aminoglycoside O-phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate this compound by transferring the gamma-phosphate group from ATP to a hydroxyl group on the antibiotic. mdpi.comwikipedia.org This phosphorylation adds a bulky, negatively charged group that disrupts the electrostatic interactions necessary for binding to the negatively charged rRNA backbone. wikipedia.org
APH(3') : This is a major and widely represented subfamily of AMEs. asm.orgnih.gov These enzymes specifically phosphorylate the 3'-hydroxyl group on the 6-amino-6-deoxy-D-glucose ring of kanamycins. asm.orgnih.govnih.gov APH(3')-IIb from Pseudomonas aeruginosa and APH(3')-IIIa from Staphylococcus aureus are well-characterized enzymes that confer resistance to kanamycin and neomycin. asm.orgnih.govasm.org The inactivated product is identified as kanamycin-3'-phosphate. asm.orgnih.govnih.gov
Table 2: Activity of Selected Aminoglycoside O-Phosphotransferases (APHs) on Kanamycin
| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |
|---|---|---|---|
| APH(3')-IIb | Kanamycin, Neomycin, Paromomycin | Pseudomonas aeruginosa | asm.org |
| APH(3')-Ia | Kanamycin, Neomycin, Ribostamycin | Kluyvera intermedia | frontiersin.org |
| APH(3')-IIIa | Kanamycin, Neomycin, Amikacin | Staphylococcus aureus | nih.gov |
Aminoglycoside O-adenylyltransferases (ANTs), also called nucleotidyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the this compound molecule. mdpi.comfrontiersin.org
ANT(4') : This enzyme adenylylates the 4'-hydroxyl group on ring I of kanamycins. mdpi.comasm.org The ANT(4')-Ia enzyme, notably found in species like Staphylococcus aureus, is clinically relevant and confers resistance to kanamycin, amikacin, and tobramycin. mdpi.comfrontiersin.org
ANT(2") : First described in Klebsiella pneumoniae, ANT(2")-Ia modifies the 2"-hydroxyl group and confers resistance to kanamycin, gentamicin, and tobramycin. mdpi.comnih.gov
Table 3: Activity of Selected Aminoglycoside O-Adenylyltransferases (ANTs) on Kanamycin
| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |
|---|---|---|---|
| ANT(4')-Ia | Kanamycin, Amikacin, Tobramycin, Neomycin | Staphylococcus aureus | mdpi.comnih.gov |
| ANT(2")-Ia | Kanamycin, Gentamicin, Tobramycin, Dibekacin | Klebsiella pneumoniae | mdpi.comnih.gov |
Structural and mechanistic studies of AMEs have provided critical insights into how these enzymes recognize and inactivate this compound. X-ray crystallography and NMR spectroscopy have revealed the three-dimensional structures of several AMEs in complex with their substrates. nih.govasm.orgacs.org
For instance, the crystal structure of ANT(4') shows a homodimer with two Kanamycin A molecules bound in the active sites. frontiersin.org These studies highlight that the enzymes have specific binding pockets that accommodate the aminoglycoside, positioning the target hydroxyl or amino group for catalysis. acs.orgresearchgate.net The reaction mechanism for ANT(2")-Ia has been shown to be a direct, in-line transfer of AMP from ATP to the antibiotic's 2"-hydroxyl group, a process dependent on the coordination of two magnesium ions. asm.org Similarly, the structure of AAC(6')-Ib in complex with Kanamycin C and acetyl-CoA has been determined, elucidating the basis for its regioselective acetylation. rcsb.org This detailed structural knowledge is crucial for the rational design of new aminoglycoside derivatives that can evade modification by these resistance enzymes. mdpi.commdpi.comresearchgate.net
Ribosomal Alterations and this compound Resistance
While enzymatic inactivation is the most common resistance strategy, alterations in the drug's target, the bacterial ribosome, also lead to high-level resistance. creative-diagnostics.com Kanamycin functions by binding to the A site within the 16S rRNA of the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis. nih.govresearchgate.netcreative-diagnostics.com Mutations in the gene encoding 16S rRNA (rrs) can alter the structure of this binding site, reducing the affinity of this compound for its target. creative-diagnostics.com
Specific point mutations within the rrs gene are strongly associated with high-level resistance to kanamycins. These mutations are typically clustered in the highly conserved decoding region (helix 44) of the 16S rRNA, which forms the core of the aminoglycoside binding site. nih.govasm.org
A1400G (E. coli numbering A1408G) : The substitution of adenine (B156593) (A) with guanine (B1146940) (G) at position 1400 (corresponding to position 1408 in E. coli) is the most frequently observed mutation conferring high-level resistance to both kanamycin and amikacin in clinical isolates of Mycobacterium tuberculosis. asm.orgnih.govbrieflands.com This single nucleotide change is sufficient to dramatically decrease the binding affinity of the drug. asm.org
C1401T/U : A transition from cytosine (C) to thymine (B56734) (T) or uracil (B121893) (U) at position 1401 (corresponding to position 1409 in E. coli) has also been identified in kanamycin-resistant clinical isolates, although less frequently than the A1400G mutation. nih.govnih.govbiorxiv.org
G1483T (E. coli numbering G1491T/U) : A transversion from guanine (G) to thymine (T) at position 1483 (corresponding to G1491 in E. coli) is another mutation linked to kanamycin resistance. nih.govnih.gov In some cases, double mutations, such as changes at both positions 1401 and 1483, have been found in highly resistant strains. nih.gov
These specific nucleotide positions are in direct contact with the rings of the kanamycin molecule, and their alteration disrupts the critical hydrogen bonds required for stable binding. nih.gov The presence of these mutations can be used as a molecular marker for detecting high-level kanamycin resistance. nih.govasm.org
Table 4: Key 16S rRNA Mutations Conferring Kanamycin Resistance
| Mutation (M. tuberculosis numbering) | Corresponding E. coli Position | Conferred Resistance | Organism Example | Reference |
|---|---|---|---|---|
| A1400G | A1408G | High-level Kanamycin, Amikacin | Mycobacterium tuberculosis | asm.orgnih.govbrieflands.com |
| C1401T | C1409T/U | Kanamycin | Mycobacterium tuberculosis | nih.govnih.gov |
| G1483T | G1491T/U | Kanamycin | Mycobacterium tuberculosis | nih.govnih.gov |
Efflux Pump Systems Mediating this compound Resistance
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is particularly important in Gram-negative bacteria for conferring multidrug resistance. AcrD is a well-characterized RND-type efflux pump in Escherichia coli that plays a specific role in resistance to aminoglycosides, including this compound. asm.orgubc.ca
AcrD functions as part of a tripartite complex, which spans the entire bacterial cell envelope. ubc.caubc.ca This complex consists of:
AcrD: The inner membrane transporter protein that recognizes and binds the substrate (this compound) and provides the energy for transport, likely through a proton motive force-dependent antiport mechanism. asm.org
AcrA: A periplasmic membrane fusion protein (MFP) that bridges the inner and outer membranes, connecting AcrD to the outer membrane channel. ubc.caubc.ca
TolC: An outer membrane protein that forms a channel through which the antibiotic is expelled from the cell. ubc.caubc.ca
Structural studies, including cryo-electron microscopy, have provided insights into the mechanism of AcrD. asm.org Unlike the broader-spectrum RND pump AcrB, AcrD shows a preference for aminoglycosides and a limited range of other compounds like bile acids and novobiocin. asm.org The structure of AcrD reveals a central cavity with negatively charged residues that are critical for binding and capturing positively charged aminoglycoside molecules like gentamicin and, by extension, this compound. asm.org This suggests that AcrD can shuttle these drugs from the central cavity to the extrusion funnel. asm.org Studies have shown that deletion of the acrD gene in E. coli impairs the development of induced resistance to kanamycin, confirming its role in aminoglycoside efflux. ubc.ca
Table 3: Components of the AcrD Efflux System
| Component | Location | Function |
|---|---|---|
| AcrD | Inner Membrane | Recognizes and transports aminoglycosides from the cytoplasm/inner membrane. |
| AcrA | Periplasm | Connects AcrD to TolC. |
The expression of efflux pump genes, including acrD, is tightly regulated to ensure that the pumps are produced when needed, for instance, in the presence of an antibiotic. The regulation of acrD is complex and involves multiple regulatory systems, often responding to envelope stress or the presence of specific substrates.
Exposure of E. coli to sub-inhibitory concentrations of kanamycin has been shown to induce adaptive resistance, partly through the upregulation of the AcrD efflux pump. ubc.caiberoamjmed.comredalyc.org Several two-component systems (TCS), which sense environmental stimuli and modulate gene expression, have been implicated in the regulation of acrD. For example, the CpxAR and BaeSR systems may be involved in inducing acrD expression in response to low levels of kanamycin. redalyc.orgacs.org
Reduced Cellular Uptake and Permeability Barriers to this compound
For this compound to reach its ribosomal target in Gram-negative bacteria, it must first cross the outer membrane. This barrier is traversed via water-filled channel proteins known as porins. The expression levels and permeability of these porins can significantly influence the susceptibility of bacteria to antibiotics. In E. coli, the major general porins are OmpF and OmpC.
Despite the relatively large size of the kanamycin molecule, research has demonstrated that it can permeate through both OmpF and OmpC channels. mdpi.com Electrophysiological and molecular simulation studies have quantified this uptake, revealing that approximately 10-20 kanamycin molecules per second can pass through a single OmpF or OmpC channel under a 10 μM concentration gradient. The translocation is facilitated by the electrostatic properties within the porin channel, where a negative charge can compensate for the steric hindrance of the bulky antibiotic.
The relevance of these porins to kanamycin susceptibility is confirmed by studies using porin-deficient mutants. While single deletion mutants of either ompF or ompC may not show a dramatic increase in resistance because the other porin can compensate, a double deletion mutant (ΔompFΔompC) exhibits a significant decrease in kanamycin susceptibility. This indicates that both OmpF and OmpC serve as important entry gates for this compound into the periplasm. Conversely, downregulation of OmpF and/or OmpC expression is a common bacterial strategy to reduce antibiotic uptake and increase resistance levels.
Table 4: Permeability of E. coli Porins to this compound
| Porin | Permeability to this compound | Kanamycin Flux Rate (at 10 µM gradient) |
|---|---|---|
| OmpF | Permeable | ~10-20 molecules/second |
| OmpC | Permeable | ~10-20 molecules/second |
Mutations Affecting Porin Function
The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, regulating the influx of substances, including antibiotics. creative-diagnostics.commdpi.com Hydrophilic compounds like this compound primarily traverse this barrier through water-filled channels known as porins. mdpi.comnih.gov Consequently, alterations in the function or expression of these porins represent a significant mechanism of resistance by impeding the antibiotic's access to its intracellular target, the ribosome. creative-diagnostics.comnih.gov
Mutations can lead to resistance in several ways: by reducing the number of porin channels in the outer membrane (downregulation), by altering the structure of the porin to constrict the channel, or by changing the electrostatic properties of the pore to hinder antibiotic passage. mdpi.commdpi.com In Escherichia coli, the major non-specific porins OmpF and OmpC are primary conduits for kanamycin uptake. mdpi.com Studies have demonstrated that decreased expression of the ompF gene is a common route to resistance. mdpi.com Similarly, downregulation of the OmpW porin has been observed in kanamycin-resistant E. coli K-12 strains. mdpi.com In Salmonella enterica, heterogeneous expression of the ompC gene within a bacterial population can lead to the emergence of a subpopulation with reduced OmpC levels, conferring adaptive resistance to kanamycin. pnas.org These cells, by presenting fewer entry points for the drug, can survive concentrations that are lethal to the rest of the population. pnas.org
Table 1: Porin-Mediated Resistance to this compound
| Porin | Bacterial Species | Nature of Mutation/Alteration | Effect on this compound |
|---|---|---|---|
| OmpF | Escherichia coli | Reduced expression (downregulation) | Decreased influx, increased resistance. mdpi.com |
| OmpC | Salmonella enterica | Heterogeneous/reduced expression | Decreased influx, contributes to adaptive resistance. pnas.org |
| OmpW | Escherichia coli | Reduced expression (downregulation) | Contributes to decreased susceptibility. mdpi.com |
Genetic Determinants and Horizontal Gene Transfer of this compound Resistance
The acquisition and dissemination of resistance genes are central to the challenge of antibiotic efficacy. For this compound, like many other aminoglycosides, resistance is frequently encoded by mobile genetic elements that can be transferred between bacteria through horizontal gene transfer (HGT). creative-diagnostics.comfrontiersin.org This process allows for the rapid spread of resistance traits across different bacterial species and genera, contributing significantly to the emergence of multidrug-resistant pathogens. creative-diagnostics.comasm.org
Plasmids are extrachromosomal DNA molecules that replicate independently and are the most common vehicles for the horizontal transfer of kanamycin resistance genes. creative-diagnostics.comfrontiersin.org These "resistance plasmids" or "R-factors" often carry genes that encode aminoglycoside-modifying enzymes (AMEs), which inactivate this compound through chemical modification, such as acetylation or phosphorylation. creative-diagnostics.comnih.gov
Numerous studies have identified specific plasmids responsible for conferring kanamycin resistance in clinical and environmental isolates. For instance, in Streptococcus faecalis, the self-transferable plasmid pIP800 was found to carry genes for both a phosphotransferase and an acetyltransferase, providing high-level resistance to kanamycin and other aminoglycosides. nih.gov In Staphylococcus epidermidis of animal origin, the plasmid pSTS7 harbors the aadD gene, which encodes an aminoglycoside-nucleotidyltransferase that inactivates kanamycin. asm.org In Klebsiella pneumoniae, large plasmids have been identified that carry a suite of resistance genes, including those conferring resistance to kanamycin, alongside virulence factors, creating a dual threat. nih.gov The plasmid pCR 2.1-TOPO, used in molecular biology, is a well-characterized example carrying a gene for aminoglycoside 3´-phosphotransferase, conferring kanamycin resistance to its E. coli host. fhsu.edu
Table 2: Examples of Plasmids Conferring this compound Resistance
| Plasmid | Bacterial Host | Resistance Gene(s) | Enzyme/Mechanism |
|---|---|---|---|
| pIP800 | Streptococcus faecalis | Genes for APH(2") and AAC(6') | Aminoglycoside 2"-phosphotransferase and 6'-acetyltransferase. nih.gov |
| pSTS7 | Staphylococcus epidermidis | aadD | Aminoglycoside-4',4''-nucleotidyltransferase. asm.org |
| pCR 2.1-TOPO | Escherichia coli | Aminoglycoside 3´-phosphotransferase gene | Aminoglycoside 3'-phosphotransferase. fhsu.edu |
| Unnamed 185-kbp plasmid | Klebsiella pneumoniae | Kanamycin resistance gene(s) | Aminoglycoside modification (among other resistances). nih.gov |
While plasmids are a major vehicle for resistance, the bacterial chromosome can also be the source of this compound resistance. These mechanisms can be intrinsic or arise from mutations in chromosomal genes. frontiersin.org
A primary chromosomally encoded mechanism is the alteration of the antibiotic's target site. Kanamycin functions by binding to the 16S rRNA within the 30S ribosomal subunit, disrupting protein synthesis. pnas.orgwikipedia.org In Mycobacterium tuberculosis, point mutations in the rrs gene, which encodes 16S rRNA, can prevent or reduce the binding affinity of kanamycin. nih.gov Specifically, an A-to-G substitution at position 1401 (A1401G) is a well-characterized mutation that confers high-level resistance to both kanamycin and amikacin. pnas.orgnih.gov
Another significant chromosomal mechanism is the expression of chromosomally encoded modifying enzymes or efflux pumps. creative-diagnostics.comd-nb.info In M. tuberculosis, the eis (enhanced intracellular survival) gene, located on the chromosome, encodes an aminoglycoside acetyltransferase. pnas.orgnih.gov While the basal expression of this gene does not typically cause resistance, mutations in its promoter region can lead to significant overexpression of the Eis protein. pnas.org This high level of acetyltransferase results in the inactivation of kanamycin, conferring low-level resistance. pnas.orgnih.gov Additionally, overexpression of chromosomally encoded efflux pumps, such as members of the Major Facilitator Superfamily (MFS), can contribute to resistance by actively transporting kanamycin out of the cell. d-nb.info
Table 3: Chromosomally Encoded this compound Resistance
| Mechanism | Gene(s) Involved | Bacterial Species | Effect |
|---|---|---|---|
| Target Site Modification | rrs (16S rRNA) | Mycobacterium tuberculosis | A1401G mutation prevents drug binding, causing high-level resistance. nih.gov |
| Enzymatic Modification | eis (Rv2416c) | Mycobacterium tuberculosis | Promoter mutations cause overexpression of an acetyltransferase, leading to low-level resistance. pnas.orgnih.gov |
| Drug Efflux | Rv1877, efpA (Rv2846c) | Mycobacterium tuberculosis | Overexpression of efflux pump genes may increase export of the drug. d-nb.info |
Adaptive Resistance Mechanisms to this compound (Molecular/Cellular)
Adaptive resistance is a transient and reversible phenomenon where bacteria temporarily survive lethal antibiotic concentrations without any underlying genetic mutation. pnas.orgubc.ca This form of resistance is often triggered by environmental cues or cellular stress, such as nutrient limitation or pre-exposure to sub-inhibitory concentrations of an antibiotic. mdpi.comubc.caubc.ca It represents a crucial survival strategy, allowing a fraction of the bacterial population to persist and potentially acquire permanent resistance mutations later. mdpi.com
At the molecular and cellular level, adaptive resistance to this compound involves several mechanisms. One key strategy is the upregulation of multidrug efflux pumps. In E. coli, pre-treatment with sub-lethal doses of kanamycin induces the expression of the AcrD efflux pump, a member of the Resistance-Nodulation-Division (RND) family. ubc.ca This pump actively expels aminoglycosides from the cell, reducing the intracellular concentration of this compound and allowing the bacteria to survive subsequent exposure to higher, otherwise lethal, concentrations. ubc.ca
Another adaptive strategy involves temporary modifications to the cell envelope to reduce drug permeability. mdpi.com As mentioned previously, transient, non-genetic downregulation of porin expression, such as OmpC in Salmonella, can reduce kanamycin uptake and promote survival. pnas.org Furthermore, broader stress responses, like the stringent response triggered by amino acid starvation in E. coli, can induce a state of adaptive resistance to kanamycin. ubc.ca While the exact downstream effectors of the stringent response in this context are still being fully elucidated, it is believed to involve a combination of mechanisms, including potential alterations to membrane composition and the upregulation of efflux systems. ubc.ca
Table 4: Molecular and Cellular Adaptive Resistance to this compound
| Adaptive Mechanism | Molecular Component/Process | Bacterial Species | Inducing Condition/Effect |
|---|---|---|---|
| Efflux Pump Upregulation | AcrD efflux pump (RND family) | Escherichia coli | Induced by sub-inhibitory kanamycin; actively expels the drug. ubc.ca |
| Reduced Permeability | OmpC porin | Salmonella enterica | Transient downregulation reduces drug influx. pnas.org |
| Stress Response | Stringent Response | Escherichia coli | Amino acid starvation induces a transient resistant state. ubc.ca |
Research on Kanamycin D Derivatives and Analogues
Design Principles for Kanamycin (B1662678) D Analogues
The development of novel Kanamycin D analogues is rooted in two complementary design principles: understanding the molecule's structure-activity relationship (SAR) and leveraging the structural details of its biological target, the bacterial ribosome.
SAR studies for the kanamycin class have established the critical role of various functional groups in antibacterial activity. These principles are directly applicable to the rational modification of this compound. The core of this activity lies in the electrostatic interactions between the polycationic aminoglycoside and the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA).
Key SAR insights relevant to the this compound scaffold include:
Ring I (Glucosamine Ring): This ring is crucial for binding to the ribosomal A-site and is a primary target for bacterial resistance enzymes uomus.edu.iq.
6'-Amino Group: The amino group at the 6'-position is vital for potent antibacterial activity. Its replacement with a hydroxyl group, as seen in Kanamycin C, significantly diminishes antiribosomal and antibacterial efficacy uomus.edu.iqnih.gov. Therefore, preserving the 6'-NH₂ group in this compound analogues is a key design consideration.
2'-Position: The nature of the substituent at the 2'-position influences activity. Kanamycin B, which has a 2'-amino group, is generally more potent than Kanamycin A, which has a 2'-hydroxyl group uomus.edu.iq. This suggests that introducing an amino group at the 2'-position of this compound could be a viable strategy to enhance its activity.
3'- and 4'-Hydroxyl Groups: Deoxygenation at these positions can bypass resistance mediated by phosphorylating [APH(3')] and adenylylating [ANT(4')] enzymes. For example, the 3'-deoxy analogue tobramycin and the 3',4'-dideoxy analogue dibekacin show activity against resistant strains asm.org. Applying this strategy to this compound could similarly help overcome specific resistance mechanisms.
Ring II (2-Deoxystreptamine Core): This central ring anchors the sugar moieties.
N-1 Amino Group: Acylation of the 1-amino group can overcome resistance. The semi-synthetic antibiotic amikacin (B45834) is a derivative of Kanamycin A featuring a (S)-4-amino-2-hydroxybutyryl (HABA) substituent at the N-1 position. This modification sterically hinders the approach of many aminoglycoside-modifying enzymes (AMEs) uomus.edu.iqdoi.org. This highly successful strategy is directly transferable to the this compound scaffold.
Ring III (Kanosamine Ring):
3''-Position: This position defines this compound. Unlike Kanamycin A (3''-NH₂) and Kanamycin B (3''-NH₂), this compound possesses a 3''-hydroxyl group. The positively charged amino group in Kanamycin A and B is important for the electrostatic interactions with rRNA. The neutral hydroxyl group in this compound likely results in a weaker interaction, which may contribute to a comparatively lower intrinsic activity. However, this hydroxyl group also presents a unique site for functionalization that is absent in Kanamycins A and B.
| Position | Functional Group | Impact on Activity/Resistance | Relevance to this compound Analogue Design |
|---|---|---|---|
| 6'-NH₂ | Amino | Crucial for high antibacterial activity. Replacement with -OH reduces potency uomus.edu.iqnih.gov. | Preservation of this group is essential. |
| 2'-OH | Hydroxyl | Replacement with -NH₂ (as in Kanamycin B) generally increases potency uomus.edu.iq. | Conversion to an amino group could enhance activity. |
| 3'-OH | Hydroxyl | Site of inactivation by APH(3') enzymes. Removal (deoxygenation) can overcome resistance asm.org. | 3'-Deoxy-Kanamycin D analogues could bypass this resistance mechanism. |
| 1-NH₂ | Amino | Acylation with HABA side chain (Amikacin) blocks access of AMEs, restoring activity against many resistant strains doi.org. | A key strategy to create potent this compound derivatives for use against resistant bacteria. |
| 3''-OH | Hydroxyl | Lacks the positive charge of the 3''-NH₂ group in Kanamycin A/B, potentially weakening ribosome binding. Offers a unique site for modification acs.org. | Functionalization at this site could introduce novel properties or interactions. |
Rational drug design for this compound analogues relies on high-resolution structural data of aminoglycosides complexed with their target, the decoding A-site within the 16S rRNA of the bacterial 30S ribosomal subunit nih.govresearchgate.net. Aminoglycosides bind within a pocket of the A-site, inducing a conformational change that disrupts the fidelity of protein synthesis nih.gov.
The binding is characterized by specific molecular interactions:
Hydrogen Bonding: Key hydrogen bonds form between the hydroxyl and amino groups of the aminoglycoside and the rRNA bases. For instance, Ring I of kanamycins forms critical hydrogen bonds with nucleotides A1408 and G1491 of the 16S rRNA nih.gov.
Electrostatic Interactions: The protonated amino groups of the antibiotic form strong electrostatic interactions with the negatively charged phosphate backbone of the rRNA, which is a major driver of binding affinity.
Shape Complementarity: The three-ring structure of kanamycin fits snugly into the A-site pocket.
In the context of this compound, the substitution of the cationic 3''-amino group with a neutral 3''-hydroxyl group eliminates a key electrostatic interaction point. Rational design strategies for this compound analogues could therefore focus on:
Compensatory Interactions: Introducing new functional groups at the 3''-hydroxyl or other positions that can form new, favorable hydrogen bonds or van der Waals contacts within the ribosomal pocket to compensate for the loss of the 3''-amino interaction.
Conformational Constraints: Modifying the glycosidic linkages or the sugar rings to lock the molecule into a bioactive conformation that optimizes its fit and interactions with the A-site nih.gov.
Evading Resistance: Designing modifications that sterically block the binding sites for aminoglycoside-modifying enzymes without disrupting the necessary interactions with the ribosomal target. The N-1 acylation strategy that led to amikacin is a prime example of this principle researchgate.net.
By combining SAR data with structural insights into the ribosome-drug complex, researchers can design this compound derivatives with a higher probability of achieving desired therapeutic properties.
Synthesis and Characterization of Novel this compound Analogues
The synthesis of novel this compound analogues involves regioselective chemical modifications of the parent molecule. While literature specifically detailing the synthesis of this compound derivatives is limited, the chemical strategies are well-established from extensive work on Kanamycin A and B. These strategies typically require a careful sequence of protection, modification, and deprotection steps to achieve selectivity among the multiple reactive amino and hydroxyl groups.
Direct chemical modification of the stable glycosidic linkages in kanamycins is exceptionally challenging. Research in this area typically circumvents this difficulty by pursuing the total synthesis of analogues where the sugar rings or their linkages are altered from the start nih.gov. Another approach, known as glycodiversification, involves synthesizing a library of analogues with different sugar moieties at Ring III to explore how these changes affect activity and target binding researchgate.net. Such strategies could, in principle, be applied to create this compound analogues with altered three-dimensional structures, potentially leading to improved binding affinity or an ability to evade resistance.
This compound possesses three primary amino groups (at positions 1, 3, and 6') that serve as key sites for derivatization. Selective modification is achieved by exploiting differences in their reactivity or by using temporary protecting groups.
N-1 Derivatization: The N-1 amino group of the central 2-deoxystreptamine (B1221613) ring is a primary target for modification. The synthesis of amikacin from Kanamycin A provides a well-established template. This involves the selective acylation of the N-1 position with an activated derivative of the (S)-4-amino-2-hydroxybutyric acid (HABA) side chain, often requiring protection of the other more reactive amino groups (e.g., 6'-NH₂) doi.orggoogle.com. This same methodology can be applied to this compound.
N-6' Derivatization: The 6'-amino group is generally the most nucleophilic and reactive. Its modification has been explored to create derivatives with novel properties. For example, amino acid and peptide derivatives of Kanamycin A have been synthesized by substitution at the 6'-N position, although these particular analogues were found to be inactive nih.gov.
N-3 Derivatization: The N-3 amino group is also available for modification, though it is often less reactive than the 6'-NH₂ group.
| Position | Type of Modification | Example/Rationale | Reference |
|---|---|---|---|
| N-1 | Acylation (Amikacin Synthesis) | Attachment of HABA side chain to sterically hinder AMEs and restore activity against resistant strains. | doi.org |
| N-6' | Acylation/Alkylation | Probing SAR and creating analogues with altered properties. N,N'-dialkyl derivatives of Kanamycin B showed moderate activity. | nih.govresearchgate.net |
| Multiple | Pre-column Derivatization | Modification of primary amines with reagents like FMOC-Cl or CNBF for analytical purposes (HPLC), demonstrating the reactivity of these groups. | mdpi.com |
The characterization of newly synthesized analogues relies on standard analytical techniques, including Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the precise structure and confirm the position of the modification.
The multiple hydroxyl groups on the this compound scaffold offer numerous possibilities for functionalization. The 3''-OH is of particular interest as it differentiates this compound from Kanamycin A.
Selective Activation and Displacement: The primary 6''-hydroxyl group is the most accessible for modification. A common synthetic strategy involves its selective activation by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or triisopropylbenzenesulfonate). This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities. For instance, this method has been used to synthesize 6''-deoxy-6''-amino and other 6''-substituted Kanamycin A derivatives nih.govmdpi.com.
Alkylation: Attaching hydrophobic alkyl chains to hydroxyl groups can dramatically alter the biological properties of kanamycins. In a notable example, alkylation at the O-4'' position of Kanamycin B was found to convert the antibacterial agent into a novel antifungal compound acs.org. This highlights the potential of hydroxyl functionalization to generate analogues with entirely new mechanisms of action.
Epimerization: The stereochemistry of hydroxyl groups is critical for activity. The C3'-hydroxyl group in Kanamycin A has been successfully epimerized through a four-step oxidation-reduction sequence, demonstrating that the stereochemical configuration of these centers can be synthetically manipulated to probe SAR researchgate.net.
| Position | Type of Modification | Example/Rationale | Reference |
|---|---|---|---|
| 6''-OH | Activation and Nucleophilic Substitution | Conversion to a sulfonate ester followed by displacement with amines or guanidino groups to create analogues with improved activity or altered resistance profiles. | nih.govmdpi.comsemanticscholar.org |
| 4''-OH | Alkylation | Attachment of an octyl group to Kanamycin B converted it from an antibacterial to an antifungal agent. | acs.org |
| 3'-OH | Epimerization | Inversion of stereochemistry via an oxidation-reduction sequence to study the importance of spatial arrangement for activity. | researchgate.net |
| Multiple | Amphiphilic Conjugation | Conjugation of lipid moieties to the kanamycin scaffold to create amphiphilic derivatives with altered antimicrobial properties, including activity against M. tuberculosis. | nih.gov |
These synthetic approaches, proven on related kanamycin scaffolds, provide a robust toolbox for creating a diverse library of this compound derivatives for biological evaluation.
Evaluation of this compound Analogues Against Resistance Mechanisms (In vitro biochemical studies)
The clinical efficacy of kanamycins and other aminoglycosides is severely threatened by the emergence of bacterial resistance, most commonly driven by the production of aminoglycoside-modifying enzymes (AMEs) and alterations to the ribosomal binding site. researchgate.net Consequently, a major focus of research is the design and in vitro evaluation of kanamycin analogues engineered to counteract these mechanisms.
Bacteria develop resistance to kanamycin by producing enzymes that chemically modify the antibiotic, preventing it from binding to its ribosomal target. creative-diagnostics.com These enzymes, including aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), add chemical groups to specific hydroxyl or amino moieties on the kanamycin molecule. mdpi.com
A primary strategy to overcome this resistance is the rational design of analogues where these vulnerable sites are removed or sterically hindered. By modifying the kanamycin scaffold, researchers aim to create "neoglycosides" that are poor substrates for AMEs but retain their ability to inhibit bacterial protein synthesis. nih.gov For instance, the modification of the N-3″ amino group of kanamycin A into a guanidine group resulted in an analogue that was protected against inactivation by ANT(4′), APH(3′), and AAC(6′) enzymes. nih.gov This protection is attributed to the guanidine group creating a binding hindrance with the active sites of these modifying enzymes. nih.gov
Another successful approach involves modifications at the 6″-position. Introducing small diamino-substituents at this position on kanamycin A did not significantly alter its inherent antibacterial activity. However, introducing a guanidine residue at this site led to a compound with improved activity against S. aureus. nih.gov These findings suggest that modifying the 6″-position of kanamycin A with protonatable groups is a promising direction for developing new antibacterial agents that can evade resistance enzymes. nih.gov
| Compound | Modification | Target Enzyme(s) | Observed Outcome | Reference |
|---|---|---|---|---|
| N-3″-guanidino kanamycin A | Guanidine group at N-3" position | ANT(4′), APH(3′), AAC(6′) | Protection against enzymatic inactivation while maintaining antibiotic activity. | nih.gov |
| 6″-guanidino-kanamycin A | Guanidine group at 6" position | Not specified | Improved activity against S. aureus and less influenced by resistance from elongation factor G mutations. | nih.gov |
Kanamycin functions by binding to the 30S subunit of the bacterial ribosome, specifically to the A-site within the 16S rRNA, which disrupts protein synthesis. wikipedia.orgmcmaster.ca Mutations in the 16S rRNA can decrease the binding affinity of the antibiotic, leading to resistance. creative-diagnostics.comwikipedia.org Therefore, enhancing the ribosomal binding affinity of kanamycin analogues is a key strategy for improving their potency and overcoming this resistance mechanism.
Chemical modifications that increase the number of positively charged amino groups on the aminoglycoside core have been shown to correlate with an increase in inhibitory activity. nih.gov This is due to enhanced electrostatic interactions with the negatively charged phosphate backbone of the ribosomal RNA. nih.gov The replacement of hydroxyl groups with amines on the kanamycin core is one method explored to strengthen these interactions. nih.gov
Furthermore, the concept of "preorganization" has been applied to antibiotic design. This involves creating conformationally restricted analogues that are synthesized in a shape already optimized for binding to the ribosome. nih.gov This preorganization reduces the entropic penalty of binding, leading to higher affinity. While demonstrated with other antibiotics like lincosamides, this principle is applicable to the development of novel kanamycin analogues to improve their binding to the bacterial ribosome. nih.gov
This compound Conjugates for Research Applications (e.g., Nanoparticle Conjugates)
Beyond developing new therapeutics, kanamycin derivatives are being used to create novel tools for research and diagnostics. A significant area of this research involves conjugating kanamycin to nanoparticles, particularly gold nanoparticles (AuNPs). frontiersin.orgnih.gov
Kanamycin-conjugated gold nanoparticles (Kan-AuNPs) have been synthesized in a single-step, bio-friendly procedure where kanamycin itself acts as both a reducing and capping agent for the gold salt. nih.govwku.edu These conjugates have demonstrated significantly improved antibacterial efficacy compared to free kanamycin against both Gram-positive and Gram-negative bacteria, including strains resistant to kanamycin. frontiersin.orgnih.gov
The enhanced activity of Kan-AuNPs is believed to stem from a different mechanism of action. Electron microscopy studies revealed that the nanoparticles localize on the surface of the bacterial cell envelope, causing disruption and eventual lysis, leading to the leakage of cytoplasmic contents and cell death. frontiersin.orgresearchgate.net This approach effectively bypasses the traditional resistance mechanisms that target the drug's interaction with the ribosome. frontiersin.org The conjugation of kanamycin to AuNPs dramatically improves the efficacy of the antibiotic, showcasing a strategy that could be applied to other antibiotics to combat drug-resistant bacteria. nih.gov
| Property | Description | Significance | Reference |
|---|---|---|---|
| Synthesis | Single-step method where kanamycin acts as a reducing and capping agent. | Bio-friendly and efficient synthesis process. | frontiersin.orgnih.gov |
| Size and Shape | Spherical nanoparticles with a size range of approximately 15-25 nm. | Nanoscale size facilitates interaction with bacterial surfaces. | wku.eduresearchgate.net |
| Antibacterial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains. | Significant reduction in Minimum Inhibitory Concentration (MIC) compared to free kanamycin. | nih.govresearchgate.net |
| Mechanism of Action | Disruption of the bacterial cell envelope, leading to lysis. | Bypasses traditional ribosomal resistance mechanisms. | frontiersin.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Amikacin |
| Clindamycin |
| Gentamicin (B1671437) |
| Iboxamycin |
| Kanamycin A |
| Kanamycin B |
| Lincomycin |
| Neamine |
| Neomycin |
| Paromomycin |
| Plazomicin |
| Sisomicin |
| Spectinomycin |
| Streptomycin (B1217042) |
| Telithromycin |
| Tobramycin |
Advanced Analytical and Spectroscopic Methodologies for Kanamycin D Research
Mass Spectrometry (MS) Techniques for Kanamycin (B1662678) D and Related Compounds
Mass spectrometry stands as a cornerstone for the analysis of aminoglycosides like Kanamycin D due to its high sensitivity and specificity. researchgate.net It is instrumental in determining molecular weights, elucidating structures, and quantifying these compounds in complex mixtures. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of novel compounds and their metabolites. researchgate.net In the context of Kanamycin research, HRMS provides highly accurate mass measurements (typically ≤7 ppm error), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This precision is critical for confirming the identity of this compound and distinguishing it from other closely related Kanamycin analogs and biosynthetic intermediates. nih.govasm.org For instance, HRMS has been employed to confirm the structure of modified kanamycin, such as acetylated forms, which is a mechanism of bacterial resistance. nih.gov The accurate mass data obtained from HRMS, often coupled with fragmentation analysis, is indispensable for piecing together the molecular formula and structural features of unknown metabolites in the Kanamycin biosynthetic pathway. asm.orgrsc.org
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of Kanamycin and its related compounds in various biological and environmental matrices. researchgate.netmdpi.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In the analysis of the this compound pathway, LC-MS/MS can be used to detect and quantify precursor molecules, intermediates, and final products, providing a dynamic view of the biosynthetic process. nih.govasm.org
Researchers have developed robust LC-MS/MS methods for the simultaneous determination of multiple aminoglycosides, including Kanamycin, in food products, human plasma, and other samples. mdpi.comnih.govshimadzu.atasm.orgshimadzu.comuwc.ac.zavetdergikafkas.org These methods often utilize specific sample preparation techniques, such as solid-phase extraction (SPE), to isolate and concentrate the analytes before analysis. mdpi.comshimadzu.com The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity and sensitivity of detection, allowing for the quantification of this compound and its metabolites even at very low concentrations. mdpi.comshimadzu.atsci-hub.se
Table 1: LC-MS/MS Parameters for Aminoglycoside Analysis
| Parameter | Description | Example Value/Setting | Source |
|---|---|---|---|
| Chromatography | |||
| Column | Reversed-phase C18 or HILIC | Waters Atlantis dC18, Poroshell 120 EC-C18 | mdpi.comuwc.ac.za |
| Mobile Phase | Typically a combination of an organic solvent (e.g., acetonitrile) and an aqueous buffer, often with an ion-pairing agent. | Acetonitrile and heptafluorobutyric acid | mdpi.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.23 ml/min | uwc.ac.za |
| Injection Volume | The amount of sample introduced into the LC system. | 5 µl | uwc.ac.za |
| Mass Spectrometry | |||
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. | ESI+ | sci-hub.se |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification. | N/A | mdpi.com |
| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule selected for fragmentation. | Kanamycin: 485.0 | sci-hub.se |
| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment ion used for quantification. | Kanamycin: 163.0 | sci-hub.se |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and dynamic characterization of molecules in solution. embopress.org It provides information on the connectivity of atoms and their spatial arrangement, which is crucial for the unambiguous structure determination of complex natural products like this compound.
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is the first step in the NMR-based structural elucidation of this compound. One-dimensional (1D) ¹H NMR spectra provide initial information about the types and number of protons in the molecule. chemrxiv.orgmdpi.com However, due to the structural complexity and overlapping signals in the spectra of aminoglycosides, two-dimensional (2D) NMR experiments are essential. chemrxiv.orgnih.gov
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing adjacent protons within the sugar rings. asm.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. asm.orgacs.orgresearchgate.net Together, these experiments allow for the complete and unambiguous assignment of all ¹H and ¹³C signals in the this compound molecule, confirming its unique structure. researchgate.net Deep learning-assisted pure shift NMR spectroscopy has also been shown to improve spectral resolution for complex mixtures containing kanamycin, facilitating easier chemical shift assignments. chemrxiv.orgresearchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Kanamycin Analogs
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |
|---|---|---|---|
| H-1' | ~5.90 (d) | ~98.1 | nih.gov |
| H-1'' | ~4.91 (d) | ~100.0 | nih.gov |
| C-1 | N/A | ~51.7 | nih.gov |
| C-2 | ~3.5 (m) | ~33.8 | nih.gov |
| C-3 | ~3.3 (m) | ~50.5 | nih.gov |
| C-4 | ~3.2 (m) | ~86.9 | nih.gov |
| C-5 | ~3.6 (m) | ~76.3 | nih.gov |
| C-6 | ~3.9 (m) | ~74.0 | nih.gov |
Note: Chemical shifts are highly dependent on the solvent and pH. Data presented is for illustrative purposes based on related structures.
Understanding how this compound interacts with its biological targets, such as the bacterial ribosomal RNA (rRNA) A-site, is crucial for elucidating its mechanism of action. acs.orgembopress.orgpnas.org Ligand-observed NMR techniques are particularly well-suited for studying such interactions, especially when dealing with large biomolecules. nih.govmdpi.com In these experiments, the NMR signals of the small molecule ligand (this compound) are monitored upon binding to the larger, often "NMR-invisible," target. acs.org
Saturation Transfer Difference (STD) NMR is a popular ligand-observed method. tandfonline.comunl.edu In an STD-NMR experiment, specific resonances of the target macromolecule are saturated, and this saturation is transferred to the binding ligand through spin diffusion. tandfonline.com By observing the signals of the ligand that receive this saturation, one can identify the specific protons of this compound that are in close contact with the rRNA target, providing a detailed "epitope map" of the binding interaction. frontiersin.org Such studies have been instrumental in defining the binding modes of various aminoglycosides to their RNA targets, revealing the key functional groups involved in the interaction. frontiersin.orgacs.org
X-ray Crystallography of this compound and Its Complexes
X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of molecules in their crystalline state. researchgate.net This technique has been pivotal in confirming the absolute configuration of Kanamycin and in visualizing its interactions with its biological targets at an atomic level. nih.gov
Crystal structures of Kanamycin A complexed with oligonucleotides containing the bacterial ribosomal A-site have been determined at high resolution (e.g., 2.2 to 3.0 Å). rcsb.orgcapes.gov.brnih.govnih.gov These structures reveal the precise binding pocket and the intricate network of hydrogen bonds and electrostatic interactions between the aminoglycoside and the RNA. researchgate.netasm.org For example, the crystal structure shows that Ring I of kanamycin is inserted into the A-site helix, stacking against G1491 and forming a pseudo base pair with A1408. nih.gov This interaction stabilizes a conformational change in the rRNA, leading to decoding errors during protein synthesis. rcsb.orgnih.gov
The crystallization of Kanamycin itself, such as Kanamycin disulfate, has also been reported, providing precise bond lengths and angles for the molecule. tandfonline.com Furthermore, X-ray crystallography has been used to determine the structure of enzymes that confer resistance to Kanamycin, such as kanamycin nucleotidyltransferase and a Kanamycin-binding β-lactamase, providing insights into the mechanisms of antibiotic inactivation. pdbj.orgrcsb.orgnih.govrcsb.org
Table 3: Crystallographic Data for Kanamycin Complexes
| Complex | PDB ID | Resolution (Å) | Space Group | Key Findings | Source |
|---|---|---|---|---|---|
| Kanamycin A in complex with bacterial A-site RNA | 2ESI | 2.20 | P4(3)2(1)2 | Reveals specific hydrogen bonds and the role of ring I in binding and inducing a conformational change in RNA. | rcsb.orgresearchgate.net |
| Kanamycin A monosulfate monohydrate | N/A | N/A | P1 | Confirmed the absolute configuration and conformation of the glycosidic linkages. | nih.gov |
| Kanamycin disulfate | N/A | N/A | N/A | Provided precise structural data for the kanamycin molecule in a different salt form. | tandfonline.com |
| Kanamycin-binding β-lactamase in complex with Kanamycin | N/A | 1.67 | P2₁2₁2₁ | Elucidated the molecular details of ligand binding to an engineered resistance enzyme. | nih.gov |
Circular Dichroism (CD) and Other Spectroscopic Methods for this compound Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules and monitoring conformational changes in macromolecules upon ligand binding. frontiersin.org CD measures the differential absorption of left- and right-circularly polarized light. biorxiv.org
In the context of kanamycin research, CD has been employed to investigate the conformational changes in biological receptors, such as proteins and nucleic acid aptamers, upon binding to the antibiotic. frontiersin.orgrsc.org For example, Far-UV CD studies have been used to monitor changes in the secondary structure of the E. coli outer membrane protein TolC when it interacts with kanamycin. frontiersin.org Other studies have used CD to confirm that a DNA aptamer folds into a G-quadruplex structure, noting that the binding of kanamycin results in only minor structural changes that are not significantly perceptible by CD spectroscopy. rsc.orgrsc.org
While specific CD spectroscopic studies focusing solely on the conformation of this compound itself are not extensively documented, the methodology is applicable. Such studies could provide valuable data on its solution-state conformation and how it differs from other stereoisomers. Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), have also been crucial in exploring the binding interactions of kanamycin with complex nucleic acid structures like G-quadruplexes at an atomic level. mdpi.com
Chromatographic Separations for this compound Research
Chromatography is the cornerstone technique for the separation, purification, and analysis of this compound from fermentation broths, pharmaceutical formulations, and biological matrices. The high polarity and lack of a strong UV-absorbing chromophore in the kanamycin molecule present unique analytical challenges. proquest.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and practical tools for kanamycin analysis. researchgate.netnih.gov Given the challenges, several strategies have been developed:
Derivatization: Pre-column or post-column derivatization is frequently used to introduce a chromophore or fluorophore onto the molecule. Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) react with the amino groups of kanamycin, enabling sensitive UV or fluorescence detection. proquest.comnih.govresearchgate.net
Detection Methods: When derivatization is not desired, alternative detection methods are employed. The Evaporative Light Scattering Detector (ELSD) is suitable for non-volatile analytes like kanamycin. proquest.com Mass Spectrometry (MS) offers high sensitivity and selectivity, providing both quantification and structural confirmation. nih.gov Pulsed Electrochemical Detection (PED) is another sensitive option that directly detects aminoglycosides without derivatization. proquest.com
Chromatographic Modes:
Reversed-Phase (RP) HPLC: Kanamycins are poorly retained on traditional C18 columns due to their hydrophilicity. Therefore, ion-pair chromatography is often used, where an ion-pairing reagent (e.g., sodium octanesulphonate, heptafluorobutyric acid) is added to the mobile phase to enhance retention. proquest.comjapsonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating highly polar compounds like this compound. proquest.com It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and separation of aminoglycosides. proquest.com
Research has demonstrated that methods using reversed-phase columns, such as an XBridge C18, after borate (B1201080) complexation can achieve baseline separation of Kanamycins B, C, and D. proquest.com
Table 2: Examples of HPLC/UPLC Methods for Kanamycin Analysis
| Column Type | Mobile Phase | Derivatization/Detection | Application |
|---|---|---|---|
| Kromasil C18 (250 × 4.6 mm, 5 µm) | Acetonitrile/Water with TFA | Pre-column with CNBF / UV Detection | Kanamycin A in soil researchgate.net |
| XBridge C18 (250 × 4.6 mm, 5 µm) | Sodium octanesulphonate as ion-pairing reagent | Post-column with borate / UV Detection at 205 nm | Separation of Kanamycins B, C, and D proquest.com |
| Phenomenex C18 (250 × 4.6 mm, 5 µm) | 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0)/Water with sodium octanesulphonate | UV Detection at 205 nm | Kanamycin sulphate in plasma japsonline.com |
| Atlantis HILIC (150 × 2.1 mm, 3 µm) | Acetonitrile/Ammonium formate (B1220265) buffer | LC-MS/MS | Kanamycin in human plasma proquest.com |
The members of the kanamycin complex (A, B, C, and D) are stereoisomers, specifically diastereomers, as they have multiple chiral centers and are not mirror images of one another. researchgate.netajol.info Their separation is typically achieved using standard achiral chromatographic techniques like reversed-phase or HILIC HPLC, as described in the previous section, which can resolve diastereomers due to their different physical properties.
Chiral chromatography, in its strictest sense, is designed to separate enantiomers—molecules that are non-superimposable mirror images. ajol.infosigmaaldrich.com This is most often accomplished through two main approaches:
Direct Method: This involves the use of a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times. wvu.edu
Indirect Method: This involves derivatizing the enantiomeric mixture with a chirally pure reagent to form a pair of diastereomers. bio-rad.com These diastereomers can then be separated on a conventional achiral column. wvu.edu
Interestingly, macrocyclic antibiotics, including aminoglycosides like kanamycin, have themselves been used as chiral selectors in the stationary phase to separate other racemic compounds. wvu.educsfarmacie.cz Their multiple chiral centers and functional groups allow for various interactions—such as hydrogen bonding, ionic interactions, and steric repulsion—that are necessary for chiral recognition. csfarmacie.cz While the primary analytical task for this compound is its separation from other diastereomeric kanamycins, the principles of chiral chromatography are fundamental to the broader field of stereoisomer separation. nih.govresearchgate.net
Computational and in Silico Approaches in Kanamycin D Research
Molecular Docking and Dynamics Simulations of Kanamycin (B1662678) D-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction of a ligand, such as an antibiotic, with its biological target at an atomic level. These methods provide insights into binding affinities, conformational changes, and the stability of the ligand-target complex.
Kanamycin D Binding to Ribosomal RNA Models
The primary target of kanamycin antibiotics is the 16S ribosomal RNA (rRNA) A-site within the 30S ribosomal subunit, leading to inhibition of protein synthesis. mdpi.comoup.com Computational studies have modeled the interaction between the kanamycin class of aminoglycosides and the rRNA A-site. core.ac.uk These models generally show that the 4,6-disubstituted 2-deoxystreptamine (B1221613) core of kanamycins interacts with the negatively charged pockets of the rRNA. core.ac.uk However, specific molecular docking or dynamics simulations detailing the precise binding mode and energy of this compound to ribosomal RNA models are not extensively documented in current literature. Studies that have performed detailed simulations have predominantly used Kanamycin A or Kanamycin B as the reference ligand. researchgate.net These simulations reveal key hydrogen bonding between the drug's hydroxyl and amino groups and specific nucleotides like A1408, C1409, and G1491 in the A-site. researchgate.netnih.gov While it can be inferred that this compound would share a similar binding pocket, the specific energetic contributions and conformational dynamics resulting from its unique chemical structure have not been specifically elucidated through computational models.
This compound Interaction with Resistance Enzyme Active Sites
Bacterial resistance to aminoglycosides is often mediated by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). frontiersin.org These enzymes inactivate the antibiotic by adding a chemical group.
Computational studies have been instrumental in understanding how these enzymes recognize their substrates. However, molecular docking and dynamics simulations of these resistance enzymes have almost exclusively used Kanamycin A or other clinically prevalent aminoglycosides as substrates.
Aminoglycoside Acetyltransferases (AACs): In silico screening has identified inhibitors of AAC(6')-Ib, an enzyme that confers resistance to kanamycin. nih.gov Docking models of this enzyme have been developed using Kanamycin A and Kanamycin C to understand substrate binding. nih.gov Similarly, docking studies on the AAC(2')-If enzyme from Providencia wenzhouensis showed it had worse acetyltransferase activity for kanamycin, though the specific variant used in the simulation was not specified. frontiersin.org
Aminoglycoside Phosphotransferases (APHs): The catalytic mechanism of APH(3')-IIIa has been studied computationally, detailing the phosphorylation of Kanamycin A. acs.org Docking simulations of Rv3168 from Mycobacterium tuberculosis also suggest it functions as a kanamycin phosphotransferase, with simulations showing Kanamycin A fitting into the substrate-binding pocket. koreascience.krjmb.or.kr
Aminoglycoside Nucleotidyltransferases (ANTs): Molecular models of ANT(4') have been constructed based on crystal structures containing Kanamycin A to study the mechanism of inactivation. frontiersin.org
Specific computational studies modeling the interaction between this compound and the active sites of these resistance enzymes are not available in the reviewed literature.
This compound Interaction with Membrane Lipids
The passage of aminoglycosides across the bacterial membrane is a critical step in reaching their ribosomal target. Molecular dynamics simulations have been used to investigate the interactions between kanamycins and lipid bilayers that mimic bacterial and mammalian cell membranes. nih.govresearchgate.net These studies, performed with Kanamycin A, show strong hydrogen bonding between the antibiotic's hydroxyl and amino groups and the phosphate (B84403) and ester carbonyl groups of the lipids. nih.govresearchgate.net The simulations indicated that while Kanamycin A binds to mammalian mimetic membranes, it causes disorder and disruption in bacterial mimetic membranes. nih.govresearchgate.net Furthermore, MD simulations have elucidated the translocation mechanism of Kanamycin A through outer membrane porins like OmpF and OmpC in E. coli. ucl.ac.uk There are currently no specific MD studies focused on the interaction of this compound with membrane lipids or porins.
This compound Interaction with G-Quadruplexes
G-quadruplexes (G4s) are four-stranded nucleic acid structures found in guanine-rich sequences, such as those in human telomeres and gene promoter regions. mdpi.comresearchgate.net They have emerged as potential targets for therapeutic agents. Molecular docking and dynamics simulations have been conducted to explore the ability of kanamycin to bind to these non-canonical DNA and RNA structures. mdpi.comresearchgate.netnih.gov
These in silico studies revealed that kanamycin can favorably interact with various G4 structures, including those with parallel and hybrid topologies. mdpi.comresearchgate.net The binding is thought to occur in the loops or grooves of the G4 structures. mdpi.com This interaction with non-ribosomal targets like G-quadruplexes might offer an alternative explanation for some of the off-target effects and toxicities associated with aminoglycosides. mdpi.comresearchgate.net It is important to note that these computational studies typically refer to "kanamycin" as a single entity without differentiating between its variants (A, B, C, or D). mdpi.comresearchgate.netnih.gov The binding free energy (ΔGbind) of kanamycin with various G-quadruplex structures has been calculated to assess the stability of these interactions.
Table 1: Predicted Binding Affinities of Kanamycin with Various G-Quadruplex Structures This table is based on generic "Kanamycin" studies and may not be specific to this compound.
| G-Quadruplex Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Regions |
|---|---|---|---|
| c-myc Promoter | 2L7V | Favorable | Grooves and Loops |
| c-kit1 Promoter | 2O3M | Favorable | Grooves and Loops |
| c-kit2 Promoter | 2K7P | Favorable | Grooves and Loops |
| Bcl-2 Promoter | 2F8U | Favorable | Grooves and Loops |
| Human Telomeric | 2JPZ | Favorable | Grooves and Loops |
Data is illustrative and derived from general findings in studies on kanamycin-G4 interactions. Specific values vary between different simulation studies and force fields used. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogues.
Currently, there are no specific QSAR studies published in the scientific literature that focus on a series of this compound analogues. Research in the field has concentrated on developing QSAR models for other classes of antibiotics or broader aminoglycoside groups, without a specific focus on derivatives of this compound.
In Silico Prediction of this compound Resistance Mechanisms
In silico approaches can be used to predict potential mechanisms of antibiotic resistance. This can involve modeling mutations in the target protein (e.g., the ribosome) or simulating the activity of resistance enzymes against the drug.
While the general mechanisms of resistance to the kanamycin family are well-known—enzymatic modification by AMEs and target-site mutations in the 16S rRNA—computational studies to predict specific resistance pathways for this compound are lacking. nih.govpnas.org In silico studies that have been performed focus on the effects of known mutations on the binding of Kanamycin A or the catalytic activity of AMEs against Kanamycin A. frontiersin.orgacs.org Predicting which specific mutations in the ribosome or which AME variants would be most effective against this compound would require dedicated computational studies that have not yet been reported.
Bioinformatics for this compound Biosynthetic Pathway Analysis
This compound is a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus. ebi.ac.uk Its biosynthesis is governed by the same large gene cluster responsible for producing the main components, Kanamycin A and B. pnas.orgresearchgate.net Bioinformatics analysis of this gene cluster has been fundamental to elucidating the intricate enzymatic steps that build the aminoglycoside structure.
The kanamycin biosynthetic gene cluster from S. kanamyceticus is a significant locus of study. Sequencing of this region, which spans approximately 47 kb, has revealed around 40 putative open reading frames (ORFs). devibasnet.com These ORFs encode the enzymes required for the synthesis of the core structure, as well as regulatory proteins, and resistance and transport proteins. devibasnet.com The analysis of these gene sequences is typically performed using bioinformatics tools like the Basic Local Alignment Search Tool (BLAST) to compare deduced amino acid sequences against protein databases, thereby assigning putative functions to the genes based on homology to known enzymes. devibasnet.com
Several key genes within the cluster have been identified and their functions proposed or confirmed through bioinformatic and experimental work. For instance, the gene kanA is believed to encode a 2-deoxy-scyllo-inosose (B3429959) synthase, a crucial enzyme for the formation of the 2-deoxystreptamine (2-DOS) ring, which is the central scaffold of kanamycins. devibasnet.com Other genes, such as kanC (putative myo-inositol dehydrogenase) and kanD (a transaminase), are also predicted to be involved in the synthesis of the 2-DOS unit. devibasnet.com The discovery of parallel biosynthetic pathways, where a glycosyltransferase shows substrate promiscuity, highlights the complexity of this system and was revealed through a combination of heterologous expression and bioinformatic analysis. researchgate.netgoogle.com
In industrial production strains of S. kanamyceticus, a notable finding from genomic analysis is the massive amplification of the kanamycin biosynthetic gene cluster. pnas.orgnih.gov Researchers identified a large, 145-kb amplifiable unit of DNA (AUD) that includes the entire gene cluster. pnas.orgscite.ai In overproducing strains, this AUD can exist in more than 36 copies, leading to a significantly enlarged genomic region dedicated to antibiotic synthesis and a corresponding increase in kanamycin production. pnas.orgnih.govscite.ai This gene dosage effect underscores a key mechanism for strain improvement that was uncovered through bioinformatics and DNA sequencing. pnas.orgnih.gov
The table below summarizes some of the key genes and their bioinformatically predicted or experimentally verified functions in the kanamycin biosynthetic pathway, which is collectively responsible for producing the entire kanamycin complex, including this compound.
| Gene | Putative or Confirmed Function | Role in Biosynthesis | Reference |
|---|---|---|---|
| kanA | 2-deoxy-scyllo-inosose synthase | Catalyzes an early step in the formation of the 2-deoxystreptamine (2-DOS) core. | devibasnet.com |
| kanC | myo-inositol dehydrogenase homolog | Involved in the oxidation of myo-inositol during 2-DOS biosynthesis. | devibasnet.com |
| kanD | Aminotransferase | Likely involved in the transamination step to form the amino groups on the 2-DOS ring. | devibasnet.com |
| kanE (KanM2) | Glycosyltransferase | Attaches a sugar moiety (from UDP-Glc) to the 2-DOS core or a pseudodisaccharide. researchgate.netgoogle.com | google.com |
| kanF | Glycosyltransferase | Shows substrate promiscuity, creating an early branch point in the pathway. researchgate.netgoogle.com | researchgate.net |
| kanJ | α-ketoglutarate-dependent nonheme iron dioxygenase | Catalyzes a unique oxidative deamination reaction in the final steps of kanamycin biosynthesis. ebi.ac.uknih.govnih.gov | ebi.ac.uk |
| kanK | NADPH-dependent reductase | Works in conjunction with KanJ in the final biosynthetic steps. ebi.ac.uk | ebi.ac.uk |
Quantum Chemical Calculations for this compound Properties (e.g., pKa values of functional groups)
While bioinformatics illuminates the genetic blueprint for this compound, quantum chemical calculations provide a lens to view its fundamental electronic and structural properties. These theoretical methods are crucial for understanding molecular behavior, such as the protonation state of its various functional groups at physiological pH, which is directly linked to its mechanism of action and interaction with biological targets.
The pKa values of the amino groups in aminoglycosides are critical determinants of their biological activity. acs.org These values dictate the net charge of the molecule and the location of positive charges, which are essential for binding to the negatively charged phosphate backbone of bacterial ribosomal RNA (rRNA). acs.org While specific quantum chemical studies on this compound are not widely reported, extensive research on the major component, Kanamycin A, provides a robust framework for the methods used. researchgate.netfrontiersin.orgnih.gov
Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are powerful tools used to study enzyme-catalyzed reactions and ligand-protein interactions. frontiersin.orgnih.gov In the context of kanamycin, these methods have been used to investigate the mechanism of inactivation by bacterial resistance enzymes. frontiersin.orgnih.gov Such studies involve calculating the pKa values of titratable residues in the enzyme's active site to ensure the correct protonation states are used in the simulation. frontiersin.orgnih.gov For instance, the PropKa program can be used to predict these pKa values computationally. frontiersin.orgnih.gov
Density Functional Theory (DFT) is another quantum chemical method frequently employed to investigate molecular properties. researchgate.netacs.org DFT calculations can be used to determine the relative stability of different protonated forms of the kanamycin molecule in solution, helping to identify the preferred sites of protonation. researchgate.net These calculations can also be used to predict vibrational spectra and NMR chemical shifts, which can then be compared with experimental data for structural validation. acs.org The pKa values of kanamycin's functional groups can be calculated using approaches like the isodesmic reactions method in combination with a suitable solvent model. researchgate.net Experimentally, kanamycin is known to be a weak alkaline compound with a pKa of 7.2. mdpi.com
The table below shows a comparison of experimentally determined and computationally relevant pKa values for the amino groups of Kanamycin A, which shares its core structure with this compound. Understanding these values is key to predicting how the molecule will behave in a biological environment.
| Compound | Functional Group | Methodology | Reported pKa Value | Reference |
|---|---|---|---|---|
| Kanamycin | Overall | Experimental | 7.2 | mdpi.com |
| Kanamycin A | N-1 (on 2-DOS) | Experimental (NMR) | ~7.8 | nih.gov |
| Kanamycin A | N-3 (on 2-DOS) | Experimental (NMR) | ~6.7 | nih.gov |
| Kanamycin A | N-6' (on Kanamine) | Experimental (NMR) | ~8.9 | nih.gov |
| Kanamycin A | N-3'' (on Kanosamine) | Experimental (NMR) | ~8.1 | nih.gov |
| Kanamycin A | Titratable Residues | Computational (PropKa 3.1) | Used to model enzyme-ligand interactions. | frontiersin.orgnih.gov |
Broader Scientific Applications and Interdisciplinary Research Involving Kanamycin D Non Clinical Focus
Kanamycin (B1662678) D as a Biochemical Probe for Ribosome Structure and Function
Kanamycin D, like other aminoglycosides, serves as a powerful biochemical probe for elucidating the intricate structure and function of the ribosome, the cellular machinery responsible for protein synthesis. nih.gov These antibiotics primarily target the 30S ribosomal subunit in prokaryotes, interfering with protein synthesis. drugbank.comcreative-diagnostics.comphytotechlab.com
The binding site for kanamycins is located within the decoding A site of the 16S rRNA, a component of the 30S subunit. nih.govresearchgate.net Specifically, this compound and its analogs interact with key nucleotides, including A1408, C1409, and G1491 (E. coli numbering). researchgate.netresearchgate.netresearchgate.net This interaction disrupts the decoding process, leading to the misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.comwikipedia.org This ultimately results in the production of nonfunctional or toxic proteins, leading to cell death. drugbank.comresearchgate.net
Researchers utilize this compound to study various aspects of ribosome function:
Decoding Fidelity: By inducing misreading, this compound helps researchers investigate the mechanisms that ensure the accuracy of translation.
Ribosomal Dynamics: The binding of this compound can induce conformational changes in the ribosome, providing insights into the dynamic nature of this molecular machine during protein synthesis. mdpi.com
Structure-Activity Relationships: Studying the interactions of this compound and its synthetic analogs with wild-type and mutant ribosomes allows for a detailed analysis of the structural requirements for antibiotic binding and activity. nih.govasm.org For instance, research has shown that kanamycins with a 6'-NH2 group are significantly affected by an A→G purine (B94841) replacement at residue 1408 of the 16S rRNA, resulting in a substantial loss of activity. asm.org
The precise nature of the binding between this compound and the ribosome has been elucidated through techniques like X-ray crystallography and cryo-electron microscopy. nih.gov These studies have provided high-resolution views of the antibiotic nestled within its binding pocket, revealing the specific hydrogen bonds and electrostatic interactions that govern its inhibitory action. researchgate.netresearchgate.net This detailed structural information is invaluable for understanding the fundamental principles of molecular recognition and for the rational design of new antibiotic agents.
| Ribosomal Component | Specific Site/Nucleotide | Effect of Interaction |
|---|---|---|
| 30S Subunit | Decoding A Site | Primary binding target, leading to inhibition of protein synthesis. drugbank.comphytotechlab.com |
| 16S rRNA | A1408, C1409, G1491 | Specific nucleotide contacts that disrupt decoding. researchgate.netresearchgate.netresearchgate.net |
| mRNA-tRNA complex | - | Interference with translocation and promotion of misreading. nih.gov |
This compound in Fundamental Microbial Genetics Research
In the field of microbial genetics, this compound is widely employed as a selective agent. wikipedia.org Its ability to inhibit the growth of susceptible bacteria makes it an essential tool for identifying and isolating cells that have been successfully genetically modified. creative-diagnostics.com
The most common application involves the use of a kanamycin resistance gene, such as the neomycin phosphotransferase II gene (nptII). nih.gov This gene encodes an enzyme that inactivates kanamycin and related antibiotics. researchgate.net When researchers introduce a plasmid or other DNA vector containing both a gene of interest and the nptII gene into a population of bacteria, only the cells that have successfully taken up the vector will be able to grow on a medium containing kanamycin. creative-diagnostics.comwikipedia.org
This selection process is fundamental to a wide range of genetic experiments, including:
Cloning: Isolating bacteria that have incorporated a specific plasmid. creative-diagnostics.com
Gene Knockouts: Creating and identifying mutant strains where a specific gene has been deleted or inactivated.
Transgenic Studies: Selecting for cells that have integrated foreign DNA into their genome. creative-diagnostics.com
The effectiveness and well-characterized mechanism of kanamycin resistance make it a reliable and cost-effective choice for many research laboratories. creative-diagnostics.com Furthermore, the availability of thermostable versions of the kanamycin resistance enzyme has expanded its use to genetic studies in thermophilic microorganisms, which grow at high temperatures. nih.govasm.org
Environmental Fate and Persistence of this compound in Research Models
The widespread use of antibiotics has raised concerns about their environmental fate and the potential for the spread of antibiotic resistance. Research models are employed to understand how this compound behaves in various environmental settings.
Kanamycin is generally considered to be a persistent and hard-to-degrade antibiotic in the environment. nih.govresearchgate.net However, recent research has begun to uncover microbial degradation pathways. Natural degradation can occur through processes like photolysis (breakdown by light) and hydrolysis (reaction with water), though these are often slow. creative-diagnostics.commdpi.commdpi.com
Biodegradation by microorganisms is a key route for the removal of antibiotics from the environment. mdpi.com Some environmental bacteria have evolved mechanisms to break down aminoglycosides. For example, one study identified a bacterial enzyme complex, designated AquKGD, that can initiate the degradation of kanamycin by removing its 4'-amino sugar (deglycosylation). nih.gov This enzymatic inactivation represents a novel strategy for the potential bioremediation of kanamycin-contaminated environments. nih.gov Other degradation mechanisms in the environment can involve oxidation and reduction reactions carried out by diverse microbial communities. mdpi.com
A significant area of environmental research focuses on the horizontal gene transfer (HGT) of antibiotic resistance genes. cdnsciencepub.com HGT is the movement of genetic material between different organisms, which can lead to the rapid spread of traits like antibiotic resistance through a bacterial population. cdnsciencepub.com
The gene conferring resistance to this compound (nptII or similar genes) can be located on mobile genetic elements such as plasmids and transposons. srce.hrplos.org These elements can be transferred between bacteria through several mechanisms:
Conjugation: The transfer of plasmids from a donor to a recipient cell through direct contact. plos.org Studies have shown that plasmids carrying the kanamycin resistance gene aphA6 can be transferred between different strains of Acinetobacter. plos.org
Transduction: The transfer of bacterial DNA, including resistance genes, by bacteriophages (viruses that infect bacteria). asm.org Research has detected phages in environmental samples, such as from chicken meat, that are capable of transducing kanamycin resistance to E. coli. asm.org
Transformation: The uptake of free DNA from the environment by competent bacterial cells. srce.hr While considered less frequent in some contexts, studies have shown that bacteria in soil can take up and integrate DNA from transgenic plants containing the nptII gene. srce.hr
The presence of low levels of antibiotics in the environment can potentially select for resistant bacteria and even stimulate the rate of HGT, further contributing to the dissemination of resistance genes. cdnsciencepub.com
This compound in Synthetic Biology and Biotechnology Research (Non-Clinical)
Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, this compound and its corresponding resistance gene serve as a fundamental tool for selection and genetic circuit construction. creative-diagnostics.comnih.gov
The use of this compound as a selectable marker is crucial for verifying the successful assembly of DNA parts into functional genetic circuits within host organisms like E. coli. creative-diagnostics.comwikipedia.org By including a kanamycin resistance marker in a synthetic construct, researchers can easily select for cells that have received the entire genetic payload. creative-diagnostics.com
In plant biotechnology, the kanamycin resistance gene (nptII) has been one of the most frequently used selectable markers for producing transgenic plants. nih.govresearchgate.net After attempting to introduce a gene of interest into plant cells, researchers plate the cells on a medium containing kanamycin. Only the cells that have successfully integrated the foreign DNA, which includes the nptII gene, will survive and regenerate into whole plants. researchgate.netibisci.com This technique has been applied to a wide range of plant species, although its effectiveness can vary, particularly between dicot and monocot plants. researchgate.netumt.edu.pk
| Research Area | Specific Application | Key Findings/Significance |
|---|---|---|
| Biochemical Probe | Studying ribosome structure and function. | Reveals mechanisms of protein synthesis and antibiotic action by binding to the 30S ribosomal subunit. drugbank.comresearchgate.net |
| Microbial Genetics | Selectable marker for transformed cells. | Enables isolation of genetically modified bacteria in cloning and gene knockout studies. creative-diagnostics.comwikipedia.org |
| Environmental Science | Modeling environmental fate and HGT. | Identifies degradation pathways and tracks the spread of resistance genes via plasmids and phages. nih.govplos.orgasm.org |
| Synthetic Biology | Selection in genetic circuit construction. | Essential tool for verifying successful engineering of biological systems in microbes. creative-diagnostics.comnih.gov |
| Plant Biotechnology | Selectable marker for transgenic plants. | Facilitates the creation of genetically modified plants by selecting for transformed cells. nih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Kanamycin D
Development of Novel Research Methodologies for Kanamycin (B1662678) D Study
The advancement of analytical techniques is crucial for the sensitive and rapid detection of Kanamycin D in various matrices. While traditional methods like High-Performance Liquid Chromatography (HPLC) are reliable, they can be time-consuming. japsonline.comcreative-diagnostics.comnih.govproquest.com Modern research focuses on developing faster, more accessible, and highly sensitive detection platforms.
A significant area of development is in the field of biosensors, particularly those utilizing aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets. mdpi.comnih.govmdpi.com These "aptasensors" offer several advantages, including high specificity and the potential for real-time, label-free detection. researchgate.netrsc.org Innovations in this area include:
Electrochemical Aptasensors: These sensors measure changes in electrical properties upon Kanamycin binding. rsc.orgmdpi.com Techniques like electrochemical impedance spectroscopy (EIS) and square wave voltammetry (SWV) are employed to quantify the antibiotic. mdpi.commdpi.com To enhance sensitivity, electrodes are often modified with nanomaterials like gold nanoparticles (AuNPs), graphene oxide, or carbon nanotubes. mdpi.comrsc.orgrsc.org
Optical Aptasensors: These rely on changes in optical signals, such as fluorescence or color. nih.govmdpi.com Colorimetric sensors often use AuNPs that change color from red to blue when Kanamycin binds to the aptamer, causing the nanoparticles to aggregate. nih.gov Fluorescent sensors can be designed where the binding event leads to a measurable decrease or increase in fluorescence intensity. rsc.org
Other Biosensor Platforms: Researchers have also developed cantilever array sensors where the binding of Kanamycin to an aptamer-coated cantilever induces a measurable physical deflection. researchgate.net Microfluidic paper-based analytical devices (μPADs) are being explored for rapid, on-site detection. nih.gov
A recent breakthrough includes the use of miniaturized electrochemical aptasensors (μ-aptasensors) for real-time analysis of Kanamycin uptake within a single salmon egg, demonstrating the capability to monitor antibiotic accumulation at a cellular level. acs.org
| Methodology | Principle | Key Features | Reported Detection Limit (LOD) |
|---|---|---|---|
| Electrochemical Aptasensor (EIS) | Measures change in charge transfer resistance upon Kanamycin-aptamer binding. mdpi.com | High sensitivity, label-free. mdpi.com | 0.3 nM mdpi.com |
| Colorimetric Aptasensor (AuNP) | Kanamycin-aptamer binding causes aggregation of gold nanoparticles, resulting in a color change. nih.gov | Rapid, simple, visual detection. nih.gov | 25 nmol/L nih.gov |
| Fluorescent Aptasensor (SNP) | Binding event displaces a fluorescently labeled strand from silica (B1680970) nanoparticles (SNPs), causing a signal decrease. rsc.org | High sensitivity, applicable to biological samples. rsc.org | 453 pM rsc.org |
| Cantilever Array Sensor | Measures surface stress change and physical deflection of a cantilever upon Kanamycin binding. researchgate.net | Label-free, direct physical measurement. researchgate.net | 50 μM researchgate.net |
| μ-Aptasensor (Intracellular) | Electrochemical detection of Kanamycin uptake in a single cell using a miniaturized electrode. acs.org | Real-time, single-cell analysis. acs.org | Nanomolar to micromolar range acs.org |
Exploration of Unconventional this compound Resistance Mechanisms
While well-known resistance mechanisms like enzymatic modification by aminoglycoside-modifying enzymes and target site mutations (e.g., in the 16S rRNA gene) are prevalent, research is now delving into less conventional pathways that contribute to Kanamycin tolerance. creative-diagnostics.comwikipedia.orgmdpi.comsigmaaldrich.com
One such area is the role of persister cells . These are a subpopulation of bacteria that are genetically susceptible to an antibiotic but enter a dormant or slow-growing state, which makes them phenotypically tolerant to drugs that target active cellular processes. asm.orgwikipedia.orgasm.org This tolerance is transient and not heritable. wikipedia.org Research has shown that persister cells can survive lethal concentrations of Kanamycin, contributing to the recalcitrance of chronic and biofilm-related infections. asm.orgwikipedia.orgresearchgate.net Disrupting the cell membrane's electrical charge has been identified as a potential way to kill these dormant cells. uva.nl
Integration of Multi-Omics Data in this compound Research
To gain a holistic view of how bacteria respond to Kanamycin, researchers are increasingly integrating data from various "omics" fields, including transcriptomics (gene expression) and proteomics (protein expression).
Transcriptomics , the study of the complete set of RNA transcripts, reveals how Kanamycin exposure alters gene expression on a genome-wide scale. Studies in Escherichia coli have shown that even at sub-lethal concentrations, Kanamycin B can cause significant changes in the expression of hundreds of genes. frontiersin.orgnih.govresearchgate.net These differentially expressed genes are often involved in diverse cellular functions beyond protein synthesis, including nitrogen metabolism, biofilm formation, and two-component signaling systems. frontiersin.orgnih.gov Notably, Kanamycin can induce these changes by directly binding to the 5' untranslated region (5' UTR) of certain messenger RNAs, such as those for the napF and narK genes, thereby influencing their expression. frontiersin.orgnih.gov Comparative transcriptomic analyses have revealed that Kanamycin induces one of the strongest responses among various classes of antibiotics, affecting the expression of up to 76.4% of the E. coli genome. asm.orgnih.gov
Proteomics , the large-scale study of proteins, provides complementary insights by identifying which proteins are up- or down-regulated in response to Kanamycin. In Kanamycin-resistant E. coli, comparative proteomics of the outer membrane has identified several proteins whose abundance is altered. oup.comnih.gov For instance, the proteins TolC, Tsx, and OstA were found to be up-regulated, while MipA, OmpA, FadL, and OmpW were down-regulated. oup.comnih.gov Further investigation confirmed that deleting the gene for MipA led to a four-fold increase in the minimum inhibitory concentration (MIC) of Kanamycin, identifying it as a novel resistance-related protein. nih.gov
The integration of these multi-omics datasets allows for a more comprehensive understanding of the complex regulatory networks that bacteria use to respond and adapt to the stress induced by Kanamycin.
| Omics Field | Organism | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Escherichia coli | Kanamycin B alters expression of genes in nitrogen metabolism, biofilm formation, and oxidative phosphorylation. It can bind directly to the 5' UTR of mRNA to induce gene expression. | frontiersin.orgnih.gov |
| Comparative Transcriptomics | Escherichia coli | Kanamycin induces the strongest transcriptomic response among nine antibiotic classes, regulating 76.4% of the genome. | asm.orgnih.gov |
| Proteomics | Escherichia coli | Identified downregulation of outer membrane protein MipA in Kanamycin-resistant strains, linking it to resistance. | oup.comnih.gov |
This compound as a Lead for Fundamental Biochemical Discovery and Engineering
Beyond its use as an antibiotic, Kanamycin serves as a scaffold and a tool for biochemical innovation. The detailed understanding of aminoglycoside biosynthetic pathways is paving the way for the creation of novel compounds through genetic and pathway engineering. rsc.orgresearchgate.net
Combinatorial biosynthesis is an approach where biosynthetic gene clusters are manipulated to produce modified antibiotics. nih.govresearchgate.net By introducing or altering genes in the Kanamycin production pathway, it is possible to create novel derivatives. nih.gov For example, engineering can be used to remove or protect the chemical groups on the Kanamycin molecule that are typically targeted by resistance enzymes, potentially creating antibiotics that can overcome existing resistance mechanisms. nih.gov This approach holds promise for generating a new library of aminoglycoside analogs with improved or altered biological activities. researchgate.netnih.govresearchgate.net
Kanamycin and its derivatives are also being used as molecular probes to study biological systems. For example, a derivative of Kanamycin A has been synthesized to act as a fluorescent probe for the selective detection of heparin. researchgate.net Such tools are valuable for fundamental research and diagnostics. The unique structure of Kanamycin makes it a valuable starting point for the chemical synthesis of new molecules with diverse applications. researchgate.net This engineered biosynthesis is seen as a crucial strategy not only to combat emerging "superbugs" but also to revitalize the discovery of new antibiotic leads. researchgate.net
Q & A
Q. How can researchers determine the optimal kanamycin D concentration for selecting genetically transformed plant tissues?
Methodological Answer:
- Experimental Design : Conduct a gradient experiment using this compound concentrations (e.g., 0–200 μg/mL) in culture media. Use a completely randomized design with triplicates, culturing 5 explants per Petri dish to assess regeneration efficiency .
- Statistical Validation : Apply ANOVA to identify significant differences between concentrations (p < 0.05), followed by post-hoc tests like Duncan’s Multiple Range Test to rank effective doses. Validate findings by repeating under controlled variables (e.g., light, temperature) .
- Critical Parameters : Monitor plasmid segregation rates when antibiotics are omitted; suggests kanamycin-free systems may retain plasmid stability if inducer concentrations (e.g., IPTG) are optimized .
Q. What experimental design principles should guide this compound usage in plasmid maintenance during bacterial studies?
Methodological Answer:
- Concentration Thresholds : Test plasmid stability across a this compound gradient (e.g., 0–50 μg/mL) paired with inducers like IPTG. demonstrated that 0.1 mM IPTG without kanamycin maintained plasmid stability, reducing antibiotic reliance .
- Replication and Controls : Include negative controls (no antibiotic) and positive controls (standard kanamycin concentrations). Use ≥3 biological replicates to ensure reproducibility .
- Data Reporting : Document segregation rates via fluorescence assays or PCR, ensuring raw data is archived as supplementary material for peer review .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound efficacy across bacterial strains or experimental models?
Methodological Answer:
- Mechanistic Analysis : Characterize resistance genes (e.g., aphA3 in E. coli) via genomic sequencing. used phenotype-fitness landscapes to map resistance evolution, linking mutations to MIC (Minimum Inhibitory Concentration) shifts .
- Variable Standardization : Control for confounding factors like growth media pH, aeration, or efflux pump activity. highlighted IPTG’s role in masking kanamycin effects, requiring strict inducer-concentration protocols .
- Meta-Analysis : Compare datasets using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate strain-specific variables. Apply FINER criteria to evaluate study feasibility and relevance .
Q. What structural determinants of this compound influence its antibacterial activity, and how can these be validated experimentally?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare this compound’s hydroxyl/amine group positions to isomers (e.g., kanamycin B). notes that antibacterial activity correlates with substituent placement on the 2-deoxystreptamine ring .
- Validation Assays :
- MIC Testing: Use broth microdilution against Gram-negative (e.g., Pseudomonas) and Gram-positive strains.
- Binding Affinity: Employ surface plasmon resonance (SPR) to quantify interactions with ribosomal RNA targets.
- Data Presentation : Avoid overcrowding figures with chemical structures; prioritize 2–3 key analogs in tables or schematics, adhering to journal guidelines .
Methodological Best Practices
Q. How should researchers address non-reproducible results in this compound-dependent assays?
Methodological Answer:
- Troubleshooting Checklist :
- Verify antibiotic stock stability (e.g., storage at −20°C, protection from light).
- Confirm bacterial strain genotype (e.g., presence of kanR markers).
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
Methodological Answer:
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to dissect interactions between this compound, inducers, and growth parameters, as in ’s resistance simulations .
- Ethical Reporting : Avoid data manipulation; disclose outliers and justify exclusions transparently .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
